Dimethyl 2,6-dibromoheptanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,6-dibromoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJYEJSCIDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315065 | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-73-5 | |
| Record name | 1,7-Dimethyl 2,6-dibromoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291648 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-73-5 | |
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| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
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| Record name | Dimethyl 2,6-dibromoheptanedioate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of dimethyl 2,6-dibromoheptanedioate, a valuable bifunctional initiator and building block in organic synthesis and polymer chemistry. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible process. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, presented in a clear and structured format to facilitate seamless execution in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the α,α'-dibromination of pimelic acid via a Hell-Volhard-Zelinsky-type reaction. This is followed by a Fischer esterification of the resulting 2,6-dibromoheptanedioic acid to yield the final dimethyl ester product.
Caption: Overall workflow for the synthesis of this compound.
Physicochemical Data
The key physical and chemical properties of the starting material, intermediate, and final product are summarized in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Pimelic Acid | C₇H₁₂O₄ | 160.17 | White crystalline solid | 103-106 | 212 (10 mmHg) |
| 2,6-Dibromoheptanedioic Acid | C₇H₁₀Br₂O₄ | 317.96 | Solid | 134-136 (meso) | - |
| This compound | C₉H₁₄Br₂O₄ | 346.01 | Colorless to pale yellow liquid | - | 130-140 (0.01 mmHg)[1] |
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 2,6-Dibromoheptanedioic Acid
This procedure is adapted from the well-established Hell-Volhard-Zelinsky reaction, which allows for the selective bromination at the α-positions of a carboxylic acid.[2][3][4]
Reaction Scheme:
Caption: Synthesis of 2,6-dibromoheptanedioic acid from pimelic acid.
Materials and Reagents:
| Reagent | Quantity | Moles | Purity |
| Pimelic Acid | 16.0 g | 0.1 | 99% |
| Thionyl Chloride | 35.7 g (21.2 mL) | 0.3 | 99% |
| Bromine | 35.2 g (11.3 mL) | 0.22 | 99.8% |
| Formic Acid | As needed | - | 98% |
| Chloroform (B151607) | As needed | - | ACS grade |
Experimental Procedure:
-
Preparation of Pimeloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), combine pimelic acid and thionyl chloride. Heat the mixture gently under reflux until the evolution of gas ceases (approximately 2-3 hours).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Bromination: To the resulting crude pimeloyl chloride, maintained at a temperature of 80-90 °C, add bromine dropwise with constant stirring over a period of one hour. After the addition is complete, continue to heat and stir the mixture for an additional hour.
-
Hydrolysis and Workup: Carefully and gradually add the reaction mixture to a vigorously stirred beaker of formic acid maintained at 80-90 °C. Once the gas evolution has subsided, reflux the mixture for 15 minutes. Allow the solution to cool to room temperature.
-
Isolation and Purification: Upon cooling, the product will precipitate. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent such as formic acid or a mixture of chloroform and another organic solvent to yield meso-2,6-dibromoheptanedioic acid.[5]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Thionyl chloride and bromine are highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction of thionyl chloride with pimelic acid and the subsequent hydrolysis evolve corrosive gases (HCl and SO₂). Ensure the gas outlet is properly connected to a scrubbing system containing a basic solution (e.g., sodium hydroxide).
Step 2: Synthesis of this compound
The dibrominated diacid is converted to its corresponding dimethyl ester via Fischer esterification.[2][6][7]
Reaction Scheme:
References
- 1. This compound 97 868-73-5 [sigmaaldrich.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Crystal and molecular structure of meso-2,6-dibromoheptanedioic acid (meso-2,6-dibromopimelic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
An In-depth Technical Guide to Dimethyl 2,6-dibromoheptanedioate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Dimethyl 2,6-dibromoheptanedioate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry. This document details the physicochemical characteristics of the compound, its molecular structure, and established experimental protocols for its use, particularly as a bifunctional initiator in controlled radical polymerization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of experimental workflows to facilitate understanding and implementation of the described methodologies.
Chemical Properties and Structure
This compound is a halogenated diester that serves as a versatile building block in organic synthesis and polymer chemistry. Its chemical identity and physical properties are summarized below.
Identifiers and Molecular Structure
The fundamental identifiers and structural details of this compound are presented in Table 1.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,6-Dibromoheptanedioic acid dimethyl ester, Dimethyl 2,6-dibromopimelate |
| CAS Number | 868-73-5[1] |
| Molecular Formula | C₉H₁₄Br₂O₄[1] |
| Molecular Weight | 346.01 g/mol [1][2] |
| SMILES | COC(=O)C(CCCC(C(=O)OC)Br)Br[1][3] |
| InChI | InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3[1][3] |
| InChIKey | AWWJYEJSCIDADZ-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The key physicochemical properties of this compound are outlined in Table 2.
| Property | Value | Source |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | 130-140 °C at 0.01 mmHg | Sigma-Aldrich |
| Density | 1.59 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.501 | Sigma-Aldrich |
Spectroscopic Data
Detailed 1H and 13C NMR spectra for this compound are available from commercial suppliers such as Sigma-Aldrich.[1] While the specific spectral data is proprietary, the expected 1H NMR spectrum would feature signals for the methoxy (B1213986) protons, the protons alpha to the bromine atoms, and the methylene (B1212753) protons of the heptanedioate (B1236134) backbone. The 13C NMR spectrum would show distinct resonances for the carbonyl carbons, the carbons bearing the bromine atoms, the methoxy carbons, and the carbons of the aliphatic chain.
Experimental Protocols
This compound is a key reagent in polymer synthesis, particularly as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions.
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol for this compound has been described in the context of its use in electrochemical cyclization studies. Interested researchers are directed to the work of Tokuda et al. for a comprehensive methodology.[4]
Purification of this compound
For applications requiring high purity, such as controlled polymerization reactions, this compound can be purified by passing it through a column of neutral alumina (B75360).[5]
Atom Transfer Radical Polymerization (ATRP) using this compound as a Bifunctional Initiator
This compound is an effective bifunctional initiator for the ATRP of various monomers, including styrenes and acrylates.[4] The presence of two bromine atoms allows for the simultaneous growth of two polymer chains from a single initiator molecule, leading to the formation of polymers with a central functional group.
A typical protocol for the ATRP of styrene (B11656) using this compound as the initiator is as follows:
-
To a reaction flask, add the desired amount of styrene monomer and an internal standard (e.g., anisole).
-
Deoxygenate the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon).
-
In a separate flask, add the copper(I) bromide (CuBr) catalyst and deoxygenate.
-
To the monomer solution, add the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) via a deoxygenated syringe.
-
Transfer the monomer/ligand solution to the flask containing the CuBr catalyst.
-
Add the this compound initiator to the reaction mixture.
-
Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 100 °C) and stir.[5]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC).
-
Upon reaching the desired conversion, terminate the polymerization by cooling the reaction and exposing it to air.
-
Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.[5]
References
- 1. This compound | C9H14Br2O4 | CID 324858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 868-73-5 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C9H14Br2O4) [pubchemlite.lcsb.uni.lu]
- 4. 2,6-二溴庚二酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Guide: Experimental Data and Applications of Dimethyl 2,6-dibromoheptanedioate (CAS 868-73-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,6-dibromoheptanedioate, identified by CAS number 868-73-5, is a difunctional alkyl halide primarily utilized as an initiator in controlled radical polymerization techniques. Its symmetrical structure allows for the synthesis of polymers with two active chain ends, making it a valuable building block for creating telechelic polymers, block copolymers, and other complex macromolecular architectures. This technical guide provides a comprehensive overview of the experimental data available for this compound, with a focus on its physicochemical properties and its application in Atom Transfer Radical Polymerization (ATRP).
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₉H₁₄Br₂O₄ |
| Molecular Weight | 346.01 g/mol |
| Appearance | Colorless liquid |
| Density | 1.59 g/mL at 25 °C |
| Boiling Point | 130-140 °C at 0.01 mmHg |
| Refractive Index | n20/D 1.501 |
| SMILES | COC(=O)C(CCCC(C(=O)OC)Br)Br |
| InChI | InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 |
Spectroscopic Data
Spectroscopic methods are crucial for the structural confirmation and purity assessment of this compound. While raw spectral data is not publicly available, the following spectroscopic techniques are typically used for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, particularly the ester carbonyl (C=O) and carbon-bromine (C-Br) bonds.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Safety and Handling
This compound is associated with several hazards. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Applications in Polymer Synthesis
The primary application of this compound is as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains from both ends of the initiator molecule, leading to the formation of telechelic polymers.
Synthesis of Difunctional Poly(n-butyl acrylate) (pBA)
Experimental Protocol: [4]
This protocol outlines the synthesis of a difunctional poly(n-butyl acrylate) macroinitiator using this compound as the initiator.
-
Reagent Preparation:
-
n-Butyl acrylate (B77674) (monomer) is purified by passing through a basic alumina (B75360) column and then degassed by bubbling with nitrogen for 30 minutes.
-
Anisole (B1667542) is used as an internal standard for gas chromatography (GC) analysis.
-
-
Reaction Setup:
-
A reaction flask is charged with CuBr (catalyst) and sealed. The flask is evacuated and back-filled with nitrogen multiple times to ensure an inert atmosphere.
-
Degassed n-butyl acrylate and anisole are added to the flask via syringe.
-
The initiator, this compound, is then added, followed by the ligand, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
The solution is degassed for several minutes after the addition of each component.
-
-
Polymerization:
-
The reaction flask is immersed in an oil bath preheated to 70 °C.
-
The progress of the reaction is monitored by taking samples periodically and analyzing the monomer conversion by GC.
-
-
Termination and Purification:
-
Once the desired conversion is achieved, the reaction is stopped.
-
The polymerization solution is diluted with tetrahydrofuran (B95107) (THF) and passed through a neutral alumina column to remove the copper catalyst.
-
The solvent and excess monomer are removed by rotary evaporation.
-
Quantitative Data: [4]
| Parameter | Value |
| Monomer | n-Butyl Acrylate |
| Initiator | This compound |
| Catalyst/Ligand | CuBr/PMDETA |
| Temperature | 70 °C |
| Conversion (after 215 min) | 50% |
Experimental Workflow:
Synthesis of Difunctional Polystyrene
Experimental Protocol: [5]
This protocol describes the synthesis of a difunctional polystyrene macroinitiator.
-
Reagent Preparation:
-
Styrene (B11656) (monomer) is purified and degassed.
-
-
Reaction Setup:
-
A reaction flask is charged with the catalyst system (e.g., CuBr and a suitable ligand like 2,2'-bipyridine).
-
The flask is purged with an inert gas.
-
Degassed styrene and an internal standard (e.g., anisole) are added.
-
The initiator, this compound, is introduced to the reaction mixture.
-
-
Polymerization:
-
The reaction flask is placed in an oil bath thermostated at 100 °C.
-
The polymerization is allowed to proceed for a set time (e.g., 11 hours and 10 minutes).
-
-
Termination and Purification:
-
The reaction is terminated by cooling and exposing the mixture to air.
-
The solution is diluted with THF and passed through a neutral alumina column to remove the copper catalyst.
-
The solvent and unreacted monomer are removed under vacuum at 45 °C.
-
Quantitative Data: [5]
| Parameter | Value |
| Monomer | Styrene |
| Initiator | This compound |
| Temperature | 100 °C |
| Reaction Time | 11 hours 10 minutes |
| Conversion | 58.2% |
| Number-Average Molecular Weight (Mₙ) | 18,145 g/mol |
| Polydispersity Index (Mₙ/Mₙ) | 1.08 |
Experimental Workflow:
Conclusion
This compound (CAS 868-73-5) is a key difunctional initiator in the field of polymer chemistry, particularly for Atom Transfer Radical Polymerization. The experimental data and protocols presented in this guide demonstrate its utility in synthesizing well-defined telechelic polymers such as poly(n-butyl acrylate) and polystyrene with controlled molecular weights and low polydispersity. While the compound exhibits certain hazards requiring careful handling, its application in materials science provides a powerful tool for the design of advanced macromolecular structures. Currently, there is no significant evidence to suggest its direct application in biological signaling pathways or drug development, its role in creating specialized polymers for such applications, for instance in drug delivery systems, remains an area of potential interest.
References
- 1. arctomsci.com [arctomsci.com]
- 2. This compound | C9H14Br2O4 | CID 324858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 868-73-5|this compound|BLD Pharm [bldpharm.com]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Spectroscopic Characterization of Dimethyl 2,6-dibromoheptanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2,6-dibromoheptanedioate, a key chemical intermediate. The document outlines predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the replication and verification of these findings.
Data Presentation
The following tables summarize the predicted and characteristic quantitative data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 - 4.5 | Multiplet | 2H | CH-Br (C2, C6) |
| ~3.75 | Singlet | 6H | O-CH₃ |
| ~2.0 - 2.2 | Multiplet | 4H | CH₂ (C3, C5) |
| ~1.6 - 1.8 | Multiplet | 2H | CH₂ (C4) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~170 - 172 | Quaternary | C=O (C1, C7) |
| ~52 - 54 | Primary | O-CH₃ |
| ~48 - 52 | Tertiary | CH-Br (C2, C6) |
| ~30 - 35 | Secondary | CH₂ (C3, C5) |
| ~25 - 30 | Secondary | CH₂ (C4) |
Table 3: Characteristic IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 2950 - 2850 | Medium to Strong | C-H | Alkyl Stretch |
| 1750 - 1735 | Strong | C=O | Ester Stretch[2] |
| 1300 - 1000 | Strong | C-O | Ester Stretch[2] |
| 600 - 500 | Strong | C-Br | Alkyl Halide Stretch |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)[3]
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 344.93315 | 154.7 |
| [M+Na]⁺ | 366.91509 | 163.1 |
| [M-H]⁻ | 342.91859 | 158.2 |
| [M+NH₄]⁺ | 361.95969 | 171.9 |
| [M+K]⁺ | 382.88903 | 148.7 |
| [M+H-H₂O]⁺ | 326.92313 | 161.4 |
| [M+HCOO]⁻ | 388.92407 | 167.6 |
| [M+CH₃COO]⁻ | 402.93972 | 209.7 |
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. The sample is placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric and instrument-related absorptions.
-
Data Acquisition: The sample is brought into firm contact with the crystal. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. Baseline correction may be applied if necessary.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrument Setup: The mass spectrometer is equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a standard calibration solution to ensure mass accuracy.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a relevant m/z range (e.g., 100-500 amu) in both positive and negative ion modes to observe different adducts. Key source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal intensity of the analyte.
-
Data Processing: The acquired mass spectra are processed to identify the m/z values of the molecular ions and any significant fragment ions. The isotopic pattern for bromine-containing compounds (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is used to confirm the presence of bromine atoms in the detected ions.
References
Navigating the Solubility Landscape of Dimethyl 2,6-dibromoheptanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of Dimethyl 2,6-dibromoheptanedioate in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. It is designed to assist researchers in generating reliable and comparable solubility data, a critical parameter in process chemistry, formulation development, and material science.
Introduction to the Solubility of this compound
This compound is a bifunctional organic molecule that finds application as an initiator in various polymerization reactions.[1][2] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. As a liquid at standard conditions, its solubility behavior is primarily a question of miscibility with various solvents.[3][4] Key physical properties are listed in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 868-73-5 | [3][4] |
| Molecular Formula | C₉H₁₄Br₂O₄ | |
| Molecular Weight | 346.01 g/mol | |
| Form | Liquid | [3][4] |
| Density | 1.59 g/mL at 25 °C | [3][4] |
| Boiling Point | 130-140 °C at 0.01 mmHg | [3][4] |
| Refractive Index | n20/D 1.501 | [3][4] |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. The following table provides a template for researchers to record experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand its temperature dependence.
Table 2: Illustrative Table for Recording Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | 25 | To be determined | |
| Ethanol | 25 | To be determined | |
| Isopropanol | 25 | To be determined | |
| Acetone | 25 | To be determined | |
| Ethyl Acetate | 25 | To be determined | |
| Dichloromethane | 25 | To be determined | |
| Toluene | 25 | To be determined | |
| Hexane | 25 | To be determined | |
| N,N-Dimethylformamide (DMF) | 25 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the amount of solute dissolved.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, acetone, hexane)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add an excess amount of this compound to a known volume or weight of the selected organic solvent. The exact amount will depend on the expected solubility; a good starting point is to add the solute until a separate liquid phase is clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the clear, supernatant solvent phase using a pipette. To avoid contamination from the undissolved solute phase, it is crucial not to disturb the lower layer.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets.
-
Record the exact weight of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated GC or HPLC method.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical method and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While specific, published quantitative data on the solubility of this compound remains elusive, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial physical property. The detailed experimental protocol and the structured approach to data recording will enable the generation of high-quality, comparable data essential for advancing research and development activities involving this compound. Adherence to a standardized methodology is critical for ensuring the reliability and utility of the generated solubility data within the scientific community.
References
An Examination of the Thermal Properties of Dimethyl 2,6-dibromoheptanedioate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2,6-dibromoheptanedioate is a halogenated diester with applications in chemical synthesis, notably as an initiator in atom transfer radical polymerization (ATRP) and for the preparation of various polymers.[1][2] While its synthetic utility is recognized, a comprehensive, publicly available dataset on its thermal stability and decomposition profile is notably absent from the scientific literature. This technical guide addresses this information gap by providing a consolidated overview of the compound's known physical properties and presenting a theoretical framework for its thermal decomposition. Furthermore, it outlines standardized experimental protocols that can be employed to formally characterize its thermal behavior, offering a roadmap for future research in this area.
Introduction to this compound
This compound is a chemical intermediate used in the synthesis of more complex molecules.[1][2] Its structure, featuring two bromine atoms and two methyl ester groups, suggests a susceptibility to thermal degradation through various potential pathways. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.
Physicochemical Properties
While detailed thermal decomposition data is scarce, some fundamental physical and chemical properties of this compound have been reported. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Br₂O₄ | [3][4] |
| Molecular Weight | 346.01 g/mol | [3][4] |
| Boiling Point | 130-140 °C at 0.01 mmHg | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Density | 1.59 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.501 | [1] |
Theoretical Thermal Decomposition Pathways
In the absence of specific experimental data, the thermal decomposition of this compound can be hypothesized based on the principles of organic chemistry. The presence of bromine atoms, which are good leaving groups, and ester functionalities suggests that the molecule may undergo dehydrobromination and ester pyrolysis. A plausible decomposition cascade could be initiated by the elimination of hydrogen bromide (HBr), followed by subsequent reactions of the unsaturated intermediates.
A simplified, hypothetical decomposition pathway is illustrated below. This diagram is intended as a theoretical guide for potential decomposition mechanisms that could be investigated experimentally.
References
Purity Analysis of Commercial Dimethyl 2,6-dibromoheptanedioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial Dimethyl 2,6-dibromoheptanedioate. This compound is a valuable bifunctional initiator in various polymerization reactions, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization.[1] Ensuring the purity of this reagent is critical for the synthesis of well-defined polymers with predictable properties. This guide details the likely synthesis route, potential impurities, and robust analytical methodologies for quality control.
Synthesis and Potential Impurities
A common synthetic route to this compound is the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid.[2][3][4][5] In this case, the starting material would be dimethyl heptanedioate. The reaction typically uses bromine and a catalytic amount of phosphorus tribromide.
Based on this synthesis, a range of potential impurities can be anticipated in the commercial product:
-
Starting Materials: Unreacted dimethyl heptanedioate.
-
Monobrominated Species: Dimethyl 2-bromoheptanedioate.
-
Over-brominated Species: Dimethyl 2,6,X-tribromoheptanedioate or other polybrominated impurities.
-
Isomers: Impurities arising from bromination at other positions on the alkyl chain.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Byproducts of Reagents: Phosphorus-containing byproducts.
The commercial product from suppliers like Sigma-Aldrich is typically stated to have a purity of 97%.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound, including chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential organic impurities.[6][7][8]
Illustrative Quantitative Data by GC-MS
| Compound | Retention Time (min) | Area (%) | Identity Confirmation |
| This compound | 12.5 | 97.2 | MS fragmentation |
| Dimethyl heptanedioate | 9.8 | 1.5 | MS fragmentation |
| Dimethyl 2-bromoheptanedioate | 11.2 | 0.8 | MS fragmentation |
| Unidentified Impurity 1 | 13.1 | 0.3 | MS fragmentation |
| Unidentified Impurity 2 | 14.5 | 0.2 | MS fragmentation |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection can be employed for the quantification of this compound and non-volatile impurities. Reversed-phase chromatography is a suitable approach.
Illustrative Quantitative Data by HPLC-UV
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.2 | 97.5 |
| Unidentified Polar Impurity 1 | 3.5 | 1.2 |
| Unidentified Non-Polar Impurity 2 | 10.1 | 0.8 |
| Unidentified Non-Polar Impurity 3 | 11.5 | 0.5 |
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
0-10 min: 50-90% B
-
10-15 min: 90% B
-
15-16 min: 90-50% B
-
16-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase composition.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[9][10][11][12] By using a certified internal standard, the absolute purity of this compound can be determined.
Illustrative Quantitative Data by ¹H qNMR
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Maleic Anhydride (Certified) |
| Analyte Integral (CH-Br) | 2.00 |
| Standard Integral (CH=CH) | 2.05 |
| Analyte Weight | 10.2 mg |
| Standard Weight | 5.1 mg |
| Calculated Purity | 97.3% |
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and non-overlapping signals (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into a clean, dry vial.
-
Accurately weigh about 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualized Workflows and Pathways
Synthesis Pathway
Caption: Synthesis of this compound.
Analytical Workflow
Caption: Comprehensive analytical workflow for purity assessment.
Conclusion
The purity of commercial this compound is a critical parameter that can significantly impact its performance in polymerization reactions. A thorough purity analysis should involve a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities. This guide provides a framework for establishing robust quality control procedures for this important chemical intermediate, ensuring the reliability and reproducibility of downstream applications in materials science and drug development.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 6. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. emerypharma.com [emerypharma.com]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
An In-depth Technical Guide on Dimethyl 2,6-dibromoheptanedioate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2,6-dibromoheptanedioate is a key bifunctional initiator primarily utilized in the field of polymer chemistry. Its symmetrical structure allows for the synthesis of well-defined polymers with controlled architectures, most notably ABA triblock copolymers, through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction and Historical Context
The history of this compound is intrinsically linked to the advancement of controlled radical polymerization methods. While the exact date and original synthesis of the molecule are not prominently documented in initial discovery literature, its significance grew with the development of ATRP by Krzysztof Matyjaszewski and his research group. The compound, abbreviated as DMDBHD, was identified as an effective bifunctional initiator for creating polymers with two active chain ends, enabling the growth of polymer chains in two directions simultaneously.
An early and notable investigation into the reactivity of related α,ω-dibromoalkanoates was conducted by Tokuda et al., who explored their electrochemical cyclization. This research provided foundational knowledge on the chemical behavior of such difunctionalized esters. However, the predominant application and historical significance of this compound lie in its role as a cornerstone for synthesizing complex polymer architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄Br₂O₄ |
| Molecular Weight | 346.01 g/mol |
| CAS Number | 868-73-5 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 130-140 °C at 0.01 mmHg |
| Density | 1.590 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.501 |
Key Applications and Experimental Protocols
This compound's primary utility is as a bifunctional initiator in controlled radical polymerization. This allows for the synthesis of telechelic polymers, which are macromolecules with functional groups at both chain ends. These polymers are crucial precursors for the production of block copolymers.
Initiator for Atom Transfer Radical Polymerization (ATRP)
In ATRP, this compound is used to synthesize ABA triblock copolymers. The process involves the initial polymerization of a monomer from both bromine sites of the initiator to form a difunctional macroinitiator, which is then used to grow the outer blocks of a different monomer.
This protocol is based on methodologies developed by the Matyjaszewski group for the synthesis of block copolymers.
Materials:
-
Styrene (B11656) (monomer), freshly distilled
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (e.g., 0.1 mmol).
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask and stir until a homogeneous green solution is formed.
-
Add styrene (e.g., 10 mmol) to the catalyst solution.
-
Inject this compound (e.g., 0.05 mmol) to start the polymerization.
-
Immerse the flask in a thermostatically controlled oil bath at a specified temperature (e.g., 110 °C).
-
Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (to determine monomer conversion) and gel permeation chromatography (to determine molecular weight and polydispersity).
-
Upon reaching the desired conversion, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the resulting α,ω-dibromo-terminated polystyrene macroinitiator in a non-solvent such as methanol.
-
Dry the polymer under vacuum to a constant weight.
Logical Workflow for ATRP Synthesis of a Difunctional Macroinitiator
Caption: Workflow for the synthesis of a difunctional polystyrene macroinitiator using this compound in ATRP.
Application in Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This compound can also be utilized in RAFT polymerization, typically after conversion into a bifunctional RAFT agent. This is achieved by reacting it with a suitable thiocarbonylthio compound. The resulting bifunctional RAFT agent can then control the polymerization of various monomers to produce well-defined telechelic polymers.
Part 1: Synthesis of Bifunctional Trithiocarbonate (B1256668) RAFT Agent
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
A suitable thiol (e.g., benzyl (B1604629) thiol)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetone)
Procedure:
-
Dissolve the thiol in the solvent in a round-bottom flask.
-
Cool the solution in an ice bath and add the base dropwise.
-
Slowly add carbon disulfide to the mixture.
-
After stirring, add a solution of this compound in the same solvent.
-
Allow the reaction to proceed at room temperature overnight.
-
Isolate the product by extraction and purify by column chromatography.
Part 2: RAFT Polymerization of n-Butyl Acrylate (B77674)
Materials:
-
n-Butyl acrylate (monomer), inhibitor removed
-
Bifunctional trithiocarbonate RAFT agent (from Part 1)
-
Azobisisobutyronitrile (AIBN) (thermal initiator)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Combine the bifunctional RAFT agent, n-butyl acrylate, and AIBN in a reaction vessel.
-
Add the solvent and degas the mixture by several freeze-pump-thaw cycles.
-
Place the vessel in a preheated oil bath at a specific temperature (e.g., 60 °C) to initiate polymerization.
-
After the desired time, stop the reaction by cooling and exposing the mixture to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol).
-
Collect the polymer and dry it under vacuum.
Signaling Pathway for RAFT Polymerization using a Bifunctional Initiator
Caption: Generalized mechanism of RAFT polymerization initiated by a bifunctional agent derived from this compound.
Electrochemical Cyclization
The electrochemical reduction of this compound and similar compounds provides a method for synthesizing cyclic compounds, specifically dimethyl 1,2-cycloalkanedicarboxylates.
This protocol is based on the work of Tokuda and colleagues.
Materials:
-
This compound
-
Tetrabutylammonium perchlorate (B79767) (supporting electrolyte)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Platinum plate electrodes (cathode and anode)
Procedure:
-
Prepare an electrolytic solution by dissolving this compound and the supporting electrolyte in the solvent in an undivided electrolytic cell.
-
Insert the platinum plate electrodes into the solution.
-
Carry out the electrolysis at a constant current density (e.g., 10 mA/cm²) at room temperature.
-
Pass a total charge of 2 Faradays per mole of the starting material through the solution.
-
After electrolysis, concentrate the solution under reduced pressure.
-
Extract the residue with a suitable solvent (e.g., diethyl ether) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent.
-
Purify the resulting product, primarily dimethyl cyclopentane-1,2-dicarboxylate, by distillation or chromatography.
Experimental Workflow for Electrochemical Cyclization
Caption: Step-by-step workflow for the electrochemical cyclization of this compound.
Quantitative Data Summary
| Application | Key Parameters | Typical Results |
| ATRP of Styrene | Initiator: DMDBHDCatalyst: CuBr/PMDETATemperature: 110 °C | Polydispersity Index (PDI): < 1.2Molecular weight control: Linear increase with conversion |
| RAFT of n-Butyl Acrylate | RAFT Agent: Bifunctional trithiocarbonateInitiator: AIBNTemperature: 60 °C | PDI: < 1.3High chain-end functionality |
| Electrochemical Cyclization | Current Density: 10 mA/cm²Solvent: DMF | Yield of dimethyl cyclopentane-1,2-dicarboxylate: High |
Conclusion
This compound has established itself as a valuable and versatile bifunctional initiator in the realm of polymer synthesis. Its primary contribution lies in enabling the production of well-controlled, telechelic polymers and ABA triblock copolymers through ATRP and RAFT polymerization. The detailed experimental protocols provided in this guide offer a practical framework for researchers and scientists to utilize this compound in their own synthetic endeavors. Future research may continue to explore novel applications of this and similar bifunctional molecules in the creation of advanced polymeric materials with tailored properties for a wide range of applications, from drug delivery systems to advanced materials.
Methodological & Application
Application Notes and Protocols for Dimethyl 2,6-dibromoheptanedioate as a Bifunctional ATRP Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Dimethyl 2,6-dibromoheptanedioate (DMDBHD) as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator is particularly valuable for the synthesis of polymers with central functionality and for creating telechelic polymers and block copolymers, which are of significant interest in drug delivery and advanced materials development.
Introduction
This compound (DMDBHD) is a commercially available bifunctional initiator used in controlled radical polymerization, specifically ATRP.[1] Its structure allows for the simultaneous growth of two polymer chains from a central point, leading to the formation of polymers with a bromine atom at each chain end. These terminal functionalities can be further modified, making DMDBHD a versatile tool for creating complex macromolecular architectures such as ABA triblock copolymers and functionalized polymers.[2][3] The symmetrical nature of the initiator ensures the synthesis of polymers with a narrow molecular weight distribution and controlled molecular weight.
Key Advantages:
-
Bifunctionality: Enables the synthesis of telechelic polymers with reactive end groups.
-
Symmetry: Leads to polymers with a symmetrical structure and predictable properties.
-
Versatility: Can be used to polymerize a wide range of monomers, including styrenes and acrylates.[4][5]
-
Foundation for Advanced Architectures: Serves as a starting point for the synthesis of block copolymers and other complex structures.[2]
Applications
The use of DMDBHD as a bifunctional ATRP initiator has been demonstrated in several applications, including:
-
Synthesis of Difunctional Macroinitiators: Preparation of polymers with reactive end groups that can be used in subsequent polymerization steps to create block copolymers. For example, a difunctional poly(n-butyl acrylate) macroinitiator has been synthesized using DMDBHD.
-
Preparation of Telechelic Polymers: Synthesis of polymers with two functional end groups. Dibromo-terminated polystyrene has been synthesized via ATRP with DMDBHD as the initiator.[3]
-
Formation of ABA Triblock Copolymers: A difunctional polystyrene macroinitiator prepared with DMDBHD can be chain-extended with another monomer to form ABA triblock copolymers.[2]
-
Drug Delivery Systems: The resulting block copolymers can self-assemble into nanostructures like micelles, which are promising for the encapsulation and controlled release of therapeutic agents.[6]
Experimental Data
The following tables summarize quantitative data from ATRP reactions using this compound as the initiator for different monomers.
Table 1: ATRP of Styrene (B11656) using DMDBHD
| Monomer | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| Styrene | CuBr/PMDETA | Anisole (B1667542) | 100 | 11.17 | 58.2 | 18,145 | 1.08 | [4] |
Table 2: ATRP of tert-Butyl Acrylate (B77674) (tBA) using DMDBHD
| Monomer | Catalyst/Ligand | Solvent | Mole Ratio [M]:[I]:[Cu]:[L] | Temp. (°C) | Conv. (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| tBA | CuBr/PMDETA | Not Specified | 100:1:0.25:0.25 | 60 | - | - | < 1.25 | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of Dibromo-Terminated Polystyrene
This protocol describes the synthesis of a difunctional polystyrene macroinitiator using DMDBHD.
Materials:
-
Styrene (purified by passing through a basic alumina (B75360) column)
-
This compound (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Neutral alumina
-
Nitrogen or Argon gas
-
Schlenk flask and other standard glassware
Procedure:
-
Purification of Monomer: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Bubble nitrogen through the purified styrene for 30 minutes to deoxygenate.
-
Reaction Setup:
-
Add CuBr to a Schlenk flask.
-
Seal the flask and degas by applying vacuum and backfilling with nitrogen three times.
-
Under a nitrogen atmosphere, add the degassed styrene, PMDETA, and 0.5 mL of anisole to the flask.
-
Stir the solution at room temperature until the catalyst complex forms, indicated by a color change to light green.
-
-
Initiation:
-
Take an initial sample to determine the monomer-to-internal standard ratio for conversion analysis by gas chromatography (GC).
-
Add this compound (DMDBHD) to the reaction mixture.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 100°C.
-
Allow the reaction to proceed for the desired time (e.g., 11 hours and 10 minutes).[4]
-
-
Termination and Purification:
-
Remove the flask from the oil bath and cool to room temperature.
-
Dilute the solution with THF.
-
Pass the solution through a neutral alumina column to remove the copper catalyst.
-
Remove the solvent and unreacted monomer under vacuum at 45°C to obtain the final polymer.
-
Characterization:
-
Determine the monomer conversion by GC.
-
Analyze the molecular weight (M_n) and polydispersity index (M_w/M_n) of the resulting polymer by Gel Permeation Chromatography (GPC).
Protocol 2: Synthesis of a Difunctional Poly(tert-butyl acrylate) Macroinitiator
This protocol outlines the preparation of a difunctional poly(tert-butyl acrylate) which can be used for subsequent chain extension reactions.
Materials:
-
tert-Butyl acrylate (tBA) (purified)
-
This compound (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent (e.g., anisole)
-
Tetrahydrofuran (THF)
-
Neutral alumina
-
Nitrogen or Argon gas
-
Schlenk flask and other standard glassware
Procedure:
-
Reaction Setup:
-
Add CuBr to a dry Schlenk flask.
-
Seal the flask and degas by applying vacuum and backfilling with nitrogen three times.
-
Under a nitrogen atmosphere, add the purified tBA and solvent.
-
Add PMDETA to the mixture.
-
-
Initiation:
-
Take an initial sample for conversion analysis.
-
Add this compound (DMDBHD) as the initiator.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 60°C.[5]
-
Allow the polymerization to proceed until the desired conversion is reached.
-
-
Termination and Purification:
-
Remove the flask from the oil bath.
-
Dilute the solution with THF.
-
Pass the solution through a neutral alumina column to remove the catalyst.
-
Remove the solvent and unreacted monomer under vacuum at 45°C.[5]
-
Visualizations
Experimental Workflow for Bifunctional ATRP
Caption: Workflow for ATRP using a bifunctional initiator.
Logical Relationship for ABA Triblock Copolymer Synthesis
Caption: Synthesis of ABA triblock copolymers.
References
- 1. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
RAFT polymerization protocols with Dimethyl 2,6-dibromoheptanedioate as a chain transfer agent
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield any specific protocols or application data for the use of Dimethyl 2,6-dibromoheptanedioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a type of controlled radical polymerization that is mediated by thiocarbonylthio compounds. This compound, being a dihaloalkane, is not a conventional RAFT agent. It is, however, plausible that this molecule could be a precursor for the synthesis of a bifunctional RAFT agent or be used in other controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
The following application notes and protocols are based on the general principles of RAFT polymerization and utilize a representative and commonly employed class of RAFT agents, trithiocarbonates, as an illustrative example. These guidelines are intended to provide a comprehensive understanding of the RAFT process for researchers in various fields, including drug development where well-defined polymers are of significant interest.
Introduction to RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures such as block, graft, and star polymers. The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which is a thiocarbonylthio compound. The choice of RAFT agent is critical for the successful polymerization of a given monomer.
The key advantages of RAFT polymerization include:
-
Compatibility with a wide range of monomers and solvents, including aqueous systems.[1][2]
-
Tolerance to a variety of functional groups in both the monomer and the solvent.[2]
-
The ability to synthesize polymers with complex architectures and functionalities.[3]
The RAFT Polymerization Mechanism
The RAFT mechanism involves a series of reversible addition-fragmentation steps that establish an equilibrium between active (propagating radicals) and dormant polymer chains (polymeric RAFT agents). This equilibrium ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index. The general mechanism is outlined in the diagram below.
Figure 1: General mechanism of RAFT polymerization.
Experimental Protocols
The following is a generalized protocol for the RAFT polymerization of an acrylic monomer using a trithiocarbonate (B1256668) RAFT agent and AIBN as the initiator. Researchers should optimize the specific conditions for their particular monomer and desired polymer characteristics.
Materials
-
Monomer (e.g., N-isopropylacrylamide, methyl methacrylate)
-
RAFT Agent (e.g., S,S-dibenzyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)[4]
-
Inhibitor remover column (for monomer purification)
-
Schlenk flask or sealed reaction vessel
-
Nitrogen or Argon source for degassing
-
Magnetic stirrer and heating plate/oil bath
-
Precipitation solvent (e.g., cold diethyl ether, hexane)
General Polymerization Procedure
-
Monomer Purification: The monomer is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: The monomer, RAFT agent, initiator, and solvent are added to a Schlenk flask equipped with a magnetic stir bar. The flask is sealed with a rubber septum.
-
Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for at least 30 minutes to remove oxygen, which can terminate the radical polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stirred for the specified reaction time.
-
Termination and Isolation: The polymerization is quenched by immersing the flask in an ice bath and exposing the mixture to air. The polymer is then isolated by precipitation into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: The precipitated polymer is collected by filtration or centrifugation and dried under vacuum until a constant weight is achieved. Further purification can be done by redissolving the polymer and re-precipitating it.
The experimental workflow for a typical RAFT polymerization is depicted below.
Figure 2: Experimental workflow for RAFT polymerization.
Data Presentation
The following table presents representative data for the RAFT polymerization of N-isopropylacrylamide (NIPAM) at 70°C in 1,4-dioxane, using a trithiocarbonate RAFT agent and AIBN as the initiator. The data is hypothetical but illustrative of a well-controlled RAFT polymerization.
| Entry | Time (h) | Conversion (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | Đ (M_w/M_n) |
| 1 | 1 | 22 | 5,800 | 5,500 | 1.15 |
| 2 | 2 | 45 | 11,500 | 11,250 | 1.12 |
| 3 | 4 | 78 | 19,800 | 19,500 | 1.10 |
| 4 | 6 | 95 | 24,000 | 23,750 | 1.08 |
-
M_n,exp: Experimental number-average molecular weight, typically determined by Gel Permeation Chromatography (GPC).
-
M_n,th: Theoretical number-average molecular weight, calculated using the formula: M_n,th = (([Monomer]₀ / [CTA]₀) × M_monomer × Conversion) + M_CTA.
-
Đ: Polydispersity index (M_w/M_n), a measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution and a well-controlled polymerization.
Characterization of Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (Đ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the monomer conversion and to confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups in the monomer and polymer.
Conclusion
RAFT polymerization is a powerful technique for the synthesis of well-defined polymers with controlled architectures. While this compound is not a conventional RAFT agent, the principles and protocols outlined in this application note provide a solid foundation for researchers interested in employing RAFT polymerization for a wide range of applications, from materials science to drug delivery. The key to a successful RAFT polymerization lies in the careful selection of the RAFT agent, initiator, and reaction conditions for the specific monomer being polymerized.
References
Application Notes and Protocols for the Synthesis of Telechelic Polymers using Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of telechelic polymers utilizing Dimethyl 2,6-dibromoheptanedioate (DMDBHD) as a difunctional initiator via Atom Transfer Radical Polymerization (ATRP). Telechelic polymers, macromolecules with functional groups at both ends of the polymer chain, are valuable precursors in the synthesis of block copolymers, polymer networks, and for bioconjugation, making them highly relevant in drug delivery and advanced materials development.[1][2] DMDBHD is a commercially available initiator that enables the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.[3]
Overview of the Synthesis
The synthesis of telechelic polymers using DMDBHD is typically achieved through Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that allows for the precise control over the polymer architecture.[4] The general mechanism involves the reversible activation and deactivation of the growing polymer chains by a transition metal complex, typically a copper-based catalyst. DMDBHD, possessing two bromine atoms, initiates polymerization from both ends, leading to the formation of a telechelic polymer.
Diagram 1: General Reaction Scheme for Telechelic Polymer Synthesis via ATRP
Caption: General workflow for the synthesis of telechelic polymers using DMDBHD via ATRP.
Experimental Data
The following tables summarize the reaction conditions and results for the synthesis of telechelic polymers with different monomers using DMDBHD as the initiator.
Table 1: ATRP of Styrene
| Parameter | Value | Reference |
| Monomer | Styrene | [4] |
| Initiator | This compound (DMDBHD) | [4] |
| Catalyst | CuBr | [4] |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | [5] |
| Temperature | 100 °C | [4] |
| Reaction Time | 11 hours 10 minutes | [4] |
| Conversion | 58.2% | [4] |
| M_n ( g/mol ) | 18,145 | [4] |
| M_w/M_n (PDI) | 1.08 | [4] |
Table 2: ATRP of tert-Butyl Acrylate (B77674)
| Parameter | Value | Reference |
| Monomer | tert-Butyl Acrylate (tBA) | [6] |
| Initiator | This compound (DMDBHD) | [6] |
| Catalyst | CuBr | [6] |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | [6] |
| Molar Ratio [tBA]:[DMDBHD]:[CuBr]:[PMDETA] | 100:1:0.25:0.25 | [7] |
| Temperature | 60 °C | [6] |
| Reaction Time | 7 hours | [6] |
| Conversion | 75% | [6] |
| M_n ( g/mol ) | 17,300 | [6] |
| M_w/M_n (PDI) | 1.21 | [6] |
Table 3: ATRP of n-Butyl Acrylate
| Parameter | Value | Reference |
| Monomer | n-Butyl Acrylate (BA) | [7] |
| Initiator | This compound (DMDBHD) | [7] |
| Catalyst | CuBr | [7] |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | [7] |
| Temperature | 70 °C | [7] |
| Reaction Time | 215 minutes | [7] |
| Conversion | 50% | [7] |
| M_n ( g/mol ) | Not Reported | |
| M_w/M_n (PDI) | Not Reported |
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of telechelic polymers using DMDBHD. These protocols are based on established literature procedures.[4][6][7]
Materials
-
Monomers: Styrene, tert-Butyl Acrylate (tBA), n-Butyl Acrylate (BA). Monomers should be passed through a column of basic alumina (B75360) to remove inhibitors prior to use.
-
Initiator: this compound (DMDBHD) [Synonym: 2,6-Dibromoheptanedioic acid dimethyl ester].
-
Catalyst: Copper(I) bromide (CuBr, 99.99%).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%).
-
Solvents: Anisole (as an internal standard for GC analysis, if needed), Tetrahydrofuran (THF) for purification.
-
Other: Neutral alumina for catalyst removal.
Protocol for Telechelic Polystyrene Synthesis
This protocol is adapted from the procedure described by the Matyjaszewski group.[4]
-
Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (mass to be calculated based on desired molar ratio) and a magnetic stir bar. Seal the flask with a rubber septum and degas by three cycles of vacuum and backfilling with nitrogen.
-
Monomer and Initiator Addition: To the flask containing the catalyst, add degassed styrene (volume based on desired molar ratio).
-
Initiation: Inject the desired amount of this compound (DMDBHD) into the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 100 °C and stir for 11 hours and 10 minutes.
-
Termination and Purification: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the viscous solution with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Remove the solvent and unreacted monomer under vacuum at 45 °C to yield the final telechelic polystyrene.
Protocol for Telechelic Poly(tert-Butyl Acrylate) Synthesis
This protocol is based on the work by Davis and Matyjaszewski.[6]
-
Catalyst Solution Preparation: In a 10 mL Schlenk flask, add CuBr (mass based on a 0.25 molar ratio to the initiator) and a magnetic stir bar. Seal and degas the flask. Add deoxygenated tert-butyl acrylate (tBA, volume based on a 100 molar ratio to the initiator) and PMDETA (volume based on a 0.25 molar ratio to the initiator). Stir until the copper complex forms (the solution will turn light green and clear).
-
Initiator Solution Preparation: In a separate 10 mL Schlenk flask, add this compound (DMDBHD, mass based on a 1 molar ratio) and degas the flask. Add deoxygenated tBA.
-
Initiation: Cannula-transfer the catalyst solution into the initiator solution.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for 7 hours.
-
Termination and Purification: Cool the reaction, dilute with THF, and pass through a neutral alumina column.
-
Isolation: Remove the solvent and unreacted monomer under vacuum at 45 °C.
Visualizations
Diagram 2: ATRP Catalytic Cycle for Telechelic Polymerization
Caption: Catalytic cycle of ATRP initiated by a difunctional initiator like DMDBHD.
Diagram 3: Experimental Workflow for Telechelic Polymer Synthesis
Caption: Step-by-step experimental workflow for the synthesis and purification of telechelic polymers.
Applications in Drug Development
Telechelic polymers synthesized using DMDBHD serve as versatile platforms in drug delivery. The terminal bromine functionalities can be readily converted to other functional groups (e.g., azides, amines, thiols) for the attachment of targeting ligands, imaging agents, or drug molecules. The ability to create well-defined block copolymers allows for the formation of micelles, hydrogels, and other nanostructures for controlled drug release.
Disclaimer: These protocols are intended for use by trained researchers in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.
References
- 1. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for Block Copolymer Synthesis using Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, are a cornerstone of modern materials science and drug delivery. Their ability to self-assemble into diverse nanostructures makes them ideal for applications such as micelles for drug encapsulation, thermoplastic elastomers, and advanced coatings. The synthesis of well-defined block copolymers with controlled molecular weight and narrow polydispersity is crucial for these applications. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled radical polymerization technique for this purpose.[1][2]
A key component in ATRP is the initiator, which dictates the initiation efficiency and the final polymer architecture.[3] Dimethyl 2,6-dibromoheptanedioate (DMDBHD) is a difunctional initiator that enables the synthesis of ABA-type triblock copolymers.[4][5] This symmetric initiator allows for the simultaneous growth of two polymer chains from a central point, leading to a triblock structure in a two-step process. This application note provides a detailed, step-by-step guide for the synthesis of ABA triblock copolymers, specifically poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PBA-b-PMMA), using DMDBHD as the initiator via ATRP.
Reaction Mechanism and Workflow
The synthesis of an ABA triblock copolymer using a difunctional initiator like this compound involves a two-stage process. First, a halogen-terminated macroinitiator (the 'B' block) is synthesized. This macroinitiator is then used to initiate the polymerization of the second monomer to form the outer 'A' blocks.
Caption: Experimental workflow for the two-stage synthesis of PMMA-b-PBA-b-PMMA triblock copolymer.
Experimental Protocols
This section details the synthesis of a poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PBA-b-PMMA) triblock copolymer.
Materials
-
This compound (DMDBHD) (Initiator, CAS: 868-73-5)[6]
-
n-Butyl acrylate (nBA) (Monomer, inhibited, requires purification)
-
Methyl methacrylate (MMA) (Monomer, inhibited, requires purification)
-
Copper(I) bromide (CuBr) (Catalyst)
-
Copper(I) chloride (CuCl) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Toluene (B28343) (Solvent)
-
Tetrahydrofuran (THF) (Solvent)
-
Methanol (B129727) (Nonsolvent for precipitation)
-
Basic alumina (B75360) (For inhibitor removal and catalyst removal)
Safety Precautions: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent catalyst oxidation and premature termination of the polymerization.[7] Solvents should be dried and monomers should be purified to remove inhibitors before use.[8]
Monomer Purification
Inhibitors in n-butyl acrylate and methyl methacrylate are typically removed by passing the monomers through a column of basic alumina immediately before use.
Stage 1: Synthesis of Bromo-terminated Poly(n-butyl acrylate) Macroinitiator (Br-PBA-Br)
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1 mmol) and DMDBHD (e.g., 0.346 g, 1 mmol).
-
Degassing: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add purified and degassed n-butyl acrylate (e.g., 25.6 g, 200 mmol) and PMDETA (e.g., 0.173 g, 1 mmol) via syringe. An appropriate amount of degassed toluene can be added to achieve a desired monomer concentration (e.g., 50% v/v).
-
Polymerization: Immerse the flask in a preheated oil bath at a specified temperature (e.g., 80-90 °C) and stir.[9]
-
Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing them via Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
Termination: Once the desired molecular weight is achieved, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large excess of cold methanol. Decant the methanol and dry the Br-PBA-Br macroinitiator under vacuum to a constant weight.
Stage 2: Synthesis of PMMA-b-PBA-b-PMMA Triblock Copolymer
-
Reaction Setup: In a clean, dry Schlenk flask, dissolve the purified Br-PBA-Br macroinitiator (e.g., 10 g) in a minimal amount of toluene. Add CuCl (e.g., molar ratio of 1:1 with respect to the macroinitiator's bromine end-groups).
-
Degassing: Perform three freeze-pump-thaw cycles on the solution.
-
Reagent Addition: Under inert atmosphere, add purified and degassed methyl methacrylate (e.g., targeting a specific block length, for instance, a molar ratio of 200:1 MMA to macroinitiator) and PMDETA (e.g., molar ratio of 1:1 with CuCl) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at a suitable temperature (e.g., 85 °C) and stir.[10]
-
Monitoring and Termination: Monitor the reaction as in Stage 1. Terminate by cooling and exposing to air.
-
Purification: Follow the same purification procedure as in Stage 1: dilution with THF, removal of the catalyst by passing through an alumina column, and precipitation in cold methanol. Dry the final PMMA-b-PBA-b-PMMA triblock copolymer under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of the macroinitiator and the final triblock copolymer. The values are illustrative and can be tailored by adjusting the monomer-to-initiator ratios and reaction times.
Table 1: Characterization of Br-PBA-Br Macroinitiator
| Sample ID | Target DP | Monomer Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| PBA-100 | 100 | 95 | 12,800 | 1.15 |
| PBA-200 | 200 | 92 | 24,500 | 1.20 |
DP = Degree of Polymerization
Table 2: Characterization of PMMA-b-PBA-b-PMMA Triblock Copolymer
| Sample ID | Macroinitiator | Target DP (MMA) | Monomer Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| PMMA-PBA-PMMA-1 | PBA-100 | 2 x 50 | 90 | 22,800 | 1.25 |
| PMMA-PBA-PMMA-2 | PBA-200 | 2 x 100 | 88 | 44,500 | 1.30 |
Target DP (MMA) represents the degree of polymerization for each of the two PMMA blocks.
Characterization
The synthesized macroinitiator and triblock copolymer should be characterized to confirm their structure, molecular weight, and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A clear shift to higher molecular weight from the macroinitiator to the final block copolymer is indicative of successful chain extension.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR): To confirm the chemical structure and determine the composition of the block copolymer by integrating the characteristic proton signals of each block.[4][5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the different polymer blocks. The presence of two distinct Tgs corresponding to the PBA and PMMA blocks confirms microphase separation.[11]
Signaling Pathway Diagram (Reaction Scheme)
The following diagram illustrates the chemical transformations during the synthesis.
Caption: ATRP mechanism for ABA triblock copolymer synthesis using a difunctional initiator.
Conclusion
The use of this compound as a difunctional initiator in Atom Transfer Radical Polymerization provides a reliable and straightforward method for synthesizing well-defined ABA triblock copolymers. The protocols outlined in this application note offer a foundation for researchers to produce tailored block copolymers with controlled block lengths and low polydispersity. The ability to precisely engineer the architecture of these polymers opens up a wide range of possibilities for the development of advanced materials in various scientific and industrial fields, including drug delivery systems and nanotechnology.
References
- 1. This compound | C9H14Br2O4 | CID 324858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound 97 868-73-5 [sigmaaldrich.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 9. Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl 2,6-dibromoheptanedioate in Surface-Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Dimethyl 2,6-dibromoheptanedioate as a bifunctional initiator in surface-initiated polymerization (SIP), a powerful technique for modifying material surfaces with polymer brushes. This method is pivotal for developing advanced materials for biomedical devices, sensors, and drug delivery systems.
Introduction
This compound is a symmetrical, bifunctional atom transfer radical polymerization (ATRP) initiator. Its two bromine atoms allow for the simultaneous growth of two polymer chains from a single initiator molecule. When immobilized on a surface, this unique characteristic enables the formation of high-density polymer brushes and potentially "looped" polymer architectures, where both ends of the polymer chain are tethered to the surface. These structures can impart unique physical and chemical properties to the substrate, such as enhanced lubricity, biocompatibility, and controlled surface energy.
Surface-initiated ATRP (SI-ATRP) using this compound offers precise control over polymer molecular weight and distribution, leading to well-defined surface modifications. This control is crucial for applications where specific surface interactions are required, such as in targeted drug delivery or biosensing.
Key Applications
-
Formation of High-Density Polymer Brushes: The bifunctional nature of the initiator can lead to a higher density of grafted polymer chains compared to monofunctional initiators.
-
Creation of Looped Polymer Architectures: Under appropriate conditions, both ends of the growing polymer chains can attach to the surface, forming looped structures that can enhance the stability and alter the mechanical properties of the polymer layer.
-
Surface Modification of Biomedical Implants: Polymer brushes can be grafted onto implant surfaces to improve biocompatibility and reduce biofouling.
-
Development of Smart Surfaces: Responsive polymers can be grown from the surface to create materials that change their properties in response to external stimuli like pH, temperature, or light.
-
Fabrication of Biosensors: Controlled polymer architectures can be used to immobilize biomolecules for sensing applications.
Experimental Protocols
This section details the protocols for the immobilization of this compound on a silicon wafer and the subsequent surface-initiated ATRP of a model monomer, styrene (B11656).
Immobilization of this compound on a Silicon Wafer
This protocol is adapted from standard procedures for immobilizing ester-containing bromo-initiators on hydroxylated surfaces.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (TEA)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the wafers with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution and heat at 60°C for 2 hours.
-
After the reaction, rinse the wafers with fresh toluene, followed by ethanol, and finally deionized water to remove any physisorbed silane.
-
Dry the APTES-functionalized wafers under a stream of nitrogen.
-
-
Initiator Attachment:
-
In a glovebox, prepare a solution of this compound (10 mM) and triethylamine (12 mM) in anhydrous DCM.
-
Immerse the APTES-functionalized wafers in the initiator solution and allow the reaction to proceed at room temperature for 12 hours. The triethylamine acts as a base to facilitate the reaction between the amine groups on the surface and one of the ester groups of the initiator.
-
After the reaction, thoroughly rinse the wafers with DCM, followed by ethanol, and dry under a stream of nitrogen. The wafers are now functionalized with the ATRP initiator.
-
Workflow for Initiator Immobilization:
Caption: Workflow for the immobilization of this compound.
Surface-Initiated ATRP of Styrene
This protocol is based on a reported solution-phase ATRP using this compound[1].
Materials:
-
Initiator-functionalized silicon wafer (from section 3.1)
-
Styrene (inhibitor removed by passing through basic alumina)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (for rinsing)
-
Toluene (for rinsing)
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add CuBr (0.1 mmol).
-
Add anisole (10 mL) and degas the solvent by three freeze-pump-thaw cycles.
-
Add PMDETA (0.1 mmol) to the flask.
-
Add styrene (10 mL, 87 mmol).
-
The molar ratio of [Styrene]:[CuBr]:[PMDETA] should be approximately 870:1:1.
-
-
Surface-Initiated Polymerization:
-
Place the initiator-functionalized silicon wafer in a separate Schlenk flask under an inert atmosphere.
-
Using a cannula, transfer the prepared polymerization solution to the flask containing the wafer.
-
Place the flask in a preheated oil bath at 100°C and allow the polymerization to proceed for the desired time (e.g., 11 hours, as reported for solution ATRP)[1].
-
-
Work-up:
-
Remove the wafer from the polymerization solution and rinse thoroughly with toluene to remove the catalyst and unreacted monomer.
-
Further rinse with methanol and dry under a stream of nitrogen.
-
Workflow for Surface-Initiated ATRP:
Caption: Workflow for the surface-initiated ATRP of styrene.
Characterization and Data
The successful immobilization of the initiator and the growth of the polymer brushes should be confirmed by various surface analysis techniques.
Characterization Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface after each modification step (e.g., presence of N after APTES, Br after initiator immobilization, and an increase in C after polymerization).
-
Ellipsometry: To measure the thickness of the initiator layer and the final polymer brush.
-
Contact Angle Goniometry: To monitor the changes in surface wettability. The surface should become more hydrophobic after initiator immobilization and polymerization of styrene.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the roughness of the polymer brush layer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer chains, "sacrificial" initiator can be added to the polymerization solution. The free polymer formed in solution is assumed to be representative of the polymer grafted to the surface.
Quantitative Data:
The following table presents data from a solution-phase ATRP of styrene using this compound as a difunctional initiator. While this data is not from a surface-initiated system, it provides a valuable reference for the expected polymer characteristics.[1]
| Parameter | Value |
| Monomer | Styrene |
| Initiator | This compound |
| Catalyst/Ligand | CuBr/PMDETA |
| Solvent | Anisole |
| Temperature | 100°C |
| Time | 11.17 hours |
| Conversion | 58.2% |
| Mn ( g/mol ) | 18,145 |
| Mw/Mn | 1.08 |
Mn = Number-average molecular weight; Mw/Mn = Polydispersity index.
Signaling Pathways and Logical Relationships
The fundamental principle of ATRP involves a reversible equilibrium between active (radical) and dormant (halide-capped) polymer chains, mediated by a transition metal complex.
ATRP Equilibrium:
References
Application Notes and Protocols for Grafting Polymers from Surfaces using Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with polymer brushes offers a versatile method for tailoring the properties of materials, which is of significant interest in fields such as biomaterials, sensors, and drug delivery. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust technique that allows for the growth of well-defined polymer chains from a substrate, providing precise control over polymer thickness, density, and composition.
This document provides detailed application notes and protocols for the use of Dimethyl 2,6-dibromoheptanedioate (DMDBHD) as a bifunctional initiator for grafting polymers from surfaces via SI-ATRP. While DMDBHD is a known ATRP initiator, its application in surface-initiated polymerization is not widely documented. The following protocols are based on established principles of SI-ATRP and surface chemistry, providing a comprehensive guide for researchers.
The bifunctional nature of DMDBHD presents unique opportunities for creating polymer architectures such as loops and bridges on a surface, which can influence the material's physical and biological properties.
Experimental Protocols
Part 1: Preparation of Dihydroxy-Terminated Substrates
This protocol describes the preparation of a silicon wafer with a hydroxyl-terminated surface, which is a prerequisite for the immobilization of the initiator.
Materials:
-
Silicon wafers
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning of Silicon Wafers:
-
Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Remove the wafers from the piranha solution and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Surface Hydroxylation:
-
The piranha treatment generates a high density of hydroxyl (-OH) groups on the silicon wafer surface, rendering it hydrophilic.
-
The hydroxylated wafers should be used immediately for the next step to prevent surface contamination.
-
Part 2: Immobilization of the DMDBHD Initiator
This protocol details the hydrolysis of this compound to its dicarboxylic acid form, followed by its immobilization on the hydroxyl-terminated surface.
Materials:
-
This compound (DMDBHD)
-
Hydrochloric acid (HCl), concentrated
-
DI water
-
Anhydrous toluene (B28343)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydroxylated silicon wafers (from Part 1)
Procedure:
-
Hydrolysis of DMDBHD:
-
In a round-bottom flask, dissolve DMDBHD in a minimal amount of a suitable organic solvent (e.g., methanol).
-
Add a stoichiometric excess of concentrated HCl.
-
Reflux the mixture for 4-6 hours to hydrolyze the methyl ester groups to carboxylic acid groups, yielding 2,6-dibromoheptanedioic acid.
-
After cooling, remove the solvent and excess acid under reduced pressure. Wash the residue with cold DI water and dry under vacuum.
-
-
Initiator Immobilization:
-
In a glovebox or under an inert atmosphere, prepare a solution of the hydrolyzed initiator (2,6-dibromoheptanedioic acid), DCC, and a catalytic amount of DMAP in anhydrous toluene.
-
Place the hydroxylated silicon wafers in the solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature to facilitate the esterification reaction between the carboxylic acid groups of the initiator and the hydroxyl groups on the wafer surface.
-
After the reaction, remove the wafers and rinse them thoroughly with toluene, followed by ethanol (B145695) and DI water to remove any physisorbed initiator.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
Part 3: Surface-Initiated ATRP of a Generic Monomer (e.g., Methyl Methacrylate)
This protocol describes the "grafting from" polymerization of a monomer from the immobilized DMDBHD initiator.
Materials:
-
Initiator-functionalized silicon wafers (from Part 2)
-
Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous solvent (e.g., anisole (B1667542) or toluene)
-
Nitrogen gas or Argon gas
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add CuBr and bpy.
-
Add the degassed anhydrous solvent and stir until a homogeneous catalyst complex is formed.
-
Add the degassed monomer to the catalyst solution.
-
-
Polymerization:
-
Place the initiator-functionalized silicon wafers in a separate Schlenk flask and purge with an inert gas.
-
Transfer the polymerization solution to the flask containing the wafers via a cannula.
-
Seal the flask and place it in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the final polymer brush thickness.
-
-
Termination and Cleaning:
-
To stop the polymerization, open the flask to air and dilute the solution with a suitable solvent (e.g., toluene).
-
Remove the wafers and sonicate them in a good solvent for the polymer (e.g., toluene for polystyrene, acetone (B3395972) for PMMA) to remove any non-grafted polymer.
-
Rinse the wafers with methanol and dry under a stream of nitrogen.
-
Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the characterization of the polymer brushes grown using the described protocols.
Table 1: Surface Characterization after Initiator Immobilization
| Characterization Technique | Untreated Si Wafer | Hydroxylated Si Wafer | Initiator-Functionalized Wafer |
| Water Contact Angle (°) | 65 ± 3 | < 10 | 75 ± 4 |
| Ellipsometric Thickness (nm) | Native Oxide (~2) | Native Oxide (~2) | 3 - 4 |
| XPS Atomic Conc. (%) - Br 3d | 0 | 0 | 1.5 - 2.5 |
Table 2: Polymer Brush Characterization (Poly(Methyl Methacrylate) - PMMA)
| Polymerization Time (h) | Dry Film Thickness (nm) | Grafting Density (chains/nm²) | Molecular Weight (kDa) | Polydispersity Index (PDI) |
| 1 | 10 ± 1 | 0.45 | 22 | 1.15 |
| 2 | 25 ± 2 | 0.43 | 58 | 1.18 |
| 4 | 55 ± 3 | 0.41 | 134 | 1.22 |
| 8 | 102 ± 5 | 0.39 | 261 | 1.28 |
Note: Molecular weight and PDI would be determined by cleaving the polymer from the surface and analyzing it via Gel Permeation Chromatography (GPC). Grafting density is calculated from the film thickness and molecular weight.
Visualizations
Caption: Experimental workflow for grafting polymers from a silicon wafer.
Caption: Key chemical transformations in surface-initiated ATRP.
Application Notes and Protocols for Controlled Polymerization with Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the use of Dimethyl 2,6-dibromoheptanedioate (DMDBHD) as a bifunctional initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). The use of DMDBHD allows for the synthesis of polymers with controlled molecular weights, low polydispersity indices (PDI), and terminal bromine functionalities, which can be further modified for various applications, including drug delivery and biomaterial development.
Experimental Workflow for ATRP using DMDBHD
Application Notes and Protocols for Large-Scale Polymerization Reactions Initiated by Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of functional polymers using Dimethyl 2,6-dibromoheptanedioate as a bifunctional initiator via Atom Transfer Radical Polymerization (ATRP). The resulting polymers possess bromine atoms at both chain ends, making them valuable macroinitiators for the synthesis of block copolymers. Such materials are of significant interest in drug delivery, nanotechnology, and advanced materials development.
Application 1: Synthesis of a Difunctional Polystyrene Macroinitiator
This protocol details the preparation of a polystyrene macroinitiator with a central ester functionality and terminal bromine atoms. This macroinitiator can be further chain-extended with other monomers to create ABA triblock copolymers.
Experimental Protocol
A detailed procedure for the ATRP of styrene (B11656) initiated by this compound (DMDBHD) is provided below.[1]
Materials:
-
Styrene (monomer)
-
This compound (DMDBHD) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (internal standard for GC analysis, optional)
-
Tetrahydrofuran (THF)
-
Neutral alumina (B75360)
Procedure:
-
Purify styrene by passing it through a basic alumina column to remove the inhibitor.
-
To a round-bottom flask, add CuBr. Seal the flask with a rubber septum, degas, and back-fill with nitrogen three times.
-
Add deoxygenated styrene and deoxygenated anisole (as an internal standard) to the flask via syringe.
-
Add deoxygenated PMDETA via syringe. The solution should turn light green as the CuBr/PMDETA complex forms.
-
Remove a sample to determine the initial monomer-to-internal standard ratio for conversion analysis.
-
Add the initiator, this compound.
-
Place the flask in a thermostated oil bath at 100°C.
-
Allow the reaction to proceed for the desired time (e.g., 11 hours and 10 minutes).
-
Remove the flask from the oil bath and dilute the solution with THF.
-
Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst.
-
Remove the solvent and unreacted monomer under vacuum at 45°C to yield the final polymer.
Quantitative Data
| Parameter | Value | Reference |
| Monomer | Styrene | [1] |
| Initiator | This compound | [1] |
| Catalyst/Ligand | CuBr/PMDETA | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 11 hours 10 minutes | [1] |
| Conversion | 58.2% | [1] |
| Number-Average Molecular Weight (Mn) | 18,145 g/mol | [1] |
| Polydispersity Index (Mw/Mn) | 1.08 | [1] |
Application 2: Synthesis of a Difunctional Poly(t-butyl acrylate) Macroinitiator
This protocol describes the synthesis of a difunctional poly(t-butyl acrylate) macroinitiator. The t-butyl ester groups can be hydrolyzed to yield poly(acrylic acid), a pH-responsive polymer widely used in biomedical applications.
Experimental Protocol
The following is a detailed procedure for the bulk ATRP of t-butyl acrylate (B77674) using DMDBHD as the initiator.[2]
Materials:
-
t-Butyl acrylate (tBA) (monomer)
-
This compound (DMDBHD) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (internal standard, optional)
-
Tetrahydrofuran (THF)
-
Neutral alumina
Procedure:
-
Purify t-butyl acrylate by passing the monomer through a basic alumina column, followed by bubbling with nitrogen for 30 minutes.
-
Charge a flask with CuBr and maintain under a nitrogen atmosphere for 30 minutes.
-
Add the purified t-butyl acrylate, PMDETA, and anisole. The solution should turn light green.
-
Take an initial sample to measure the monomer/internal standard ratio.
-
Add the initiator, this compound.
-
Place the flask in a thermostated oil bath at 60°C.
-
Once the desired conversion is reached, remove the flask from the oil bath.
-
Dilute the solution with THF and purify by passing it through a neutral alumina column.
-
Remove the solvent and unreacted monomer under vacuum at 45°C.
Quantitative Data
| Parameter | Value | Reference |
| Monomer | t-Butyl acrylate | [2] |
| Initiator | This compound | [2] |
| Catalyst | CuBr | [2] |
| Ligand | PMDETA | [2] |
| Mole Ratio ([tBA]:[DMDBHD]:[CuBr]:[PMDETA]) | 100:1:0.25:0.25 | [2] |
| Temperature | 60°C | [2] |
Visualizations
ATRP Reaction Mechanism
References
Application Notes and Protocols: Dimethyl 2,6-dibromoheptanedioate in the Synthesis of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the use of Dimethyl 2,6-dibromoheptanedioate as a bifunctional initiator in the synthesis of functional polymers through Atom Transfer Radical Polymerization (ATRP). This versatile initiator allows for the creation of telechelic polymers with bromine functionalities at both ends, which are valuable precursors for block copolymers and other advanced materials.
Synthesis of Dibromo-Terminated Polystyrene via ATRP
This compound (DMDBHD) is an effective initiator for the controlled radical polymerization of styrene (B11656), yielding well-defined polystyrene chains with a bromine atom at each terminus (Br-PSt-Br). These telechelic polymers are crucial building blocks for more complex macromolecular architectures.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomer to Initiator Ratio | [Styrene]:[DMDBHD] = 20:1 | [2] |
| Catalyst System | CuBr / PMDETA | [2] |
| Reaction Temperature | 100 °C | [2] |
| Reaction Time | 11 hours 10 minutes | |
| Monomer Conversion | 58.2% | |
| Number-Average Molecular Weight (Mn) | 18,145 g/mol | |
| Polydispersity Index (Mw/Mn) | 1.08 |
Experimental Protocol
Materials:
-
Styrene (purified by passing through a basic alumina (B75360) column)
-
This compound (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (internal standard, optional)
-
Tetrahydrofuran (THF)
-
Neutral alumina
-
Nitrogen gas
Procedure: [2]
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (in a molar ratio of 0.2 relative to the initiator).
-
Seal the flask and purge with nitrogen for 30 minutes.
-
Add purified styrene and PMDETA (in a molar ratio of 0.2 relative to the initiator) to the flask via syringe. If using an internal standard for conversion monitoring, add anisole at this stage.
-
Stir the mixture at room temperature until a light green catalyst complex forms.
-
Add this compound (DMDBHD) to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 11 hours and 10 minutes).
-
To stop the polymerization, remove the flask from the oil bath and expose the contents to air.
-
Dilute the reaction mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Remove the solvent and unreacted monomer under vacuum at 45 °C to yield the dibromo-terminated polystyrene.
Experimental Workflow
Caption: Workflow for the ATRP of styrene using DMDBHD.
Synthesis of Difunctional Poly(n-butyl acrylate) Macroinitiator
This compound can be employed to synthesize difunctional poly(n-butyl acrylate) (pBA), which can serve as a macroinitiator for the preparation of block copolymers, such as thermoplastic elastomers.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomer to Initiator Ratio | [n-Butyl Acrylate]:[DMDBHD] = 600:1 (approx.) | [3] |
| Catalyst System | CuBr / PMDETA | [3] |
| Reaction Temperature | 60 °C | [3] |
| Monomer Conversion | 77% (after 8 hours) | [3] |
| Target Molecular Weight | ~50,000 g/mol | [3] |
Experimental Protocol
Materials:
-
n-Butyl acrylate (B77674) (nBA, purified by passing through a basic alumina column)
-
This compound (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (internal standard, optional)
-
Tetrahydrofuran (THF)
-
Neutral alumina
-
Nitrogen gas
Procedure: [3]
-
Add CuBr to a Schlenk flask and purge with nitrogen for 30 minutes.
-
Add purified n-butyl acrylate and anisole (if used) via syringe under a nitrogen atmosphere.
-
Purge the resulting solution for an additional 15 minutes by bubbling with nitrogen.
-
Add PMDETA via syringe to form the catalyst complex.
-
Inject this compound (DMDBHD) into the sealed flask.
-
Place the flask in a preheated oil bath at 60 °C.
-
Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., by GC).
-
After reaching the desired conversion (e.g., 77% after 8 hours), remove the flask from the heat and open it to the air to quench the polymerization.
-
Dilute the polymerization solution with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Remove the excess solvent by rotary evaporation to obtain the difunctional poly(n-butyl acrylate) macroinitiator.
Reaction Scheme
Caption: Synthesis of difunctional pBA via ATRP.
Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
References
Troubleshooting & Optimization
Low initiation efficiency with Dimethyl 2,6-dibromoheptanedioate in ATRP
Technical Support Center: ATRP Troubleshooting
Topic: Low Initiation Efficiency with Dimethyl 2,6-dibromoheptanedioate
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to low initiation efficiency when using the difunctional initiator, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing low initiation efficiency with this compound in my ATRP reaction?
A1: Low initiation efficiency, where not all initiator molecules start a polymer chain, can lead to polymers with higher than expected molecular weights and broader molecular weight distributions. Several factors can contribute to this issue when using this compound:
-
Initiator Purity: Impurities in the initiator can inhibit the polymerization or react with the catalyst, reducing the number of active chains.
-
Catalyst Activity: The chosen catalyst system (copper salt and ligand) may not be active enough to efficiently activate this specific secondary alkyl bromide initiator. The activation rate constant (kact) is critical and highly dependent on the initiator structure, catalyst, and ligand.
-
Reaction Conditions: Factors like temperature, solvent polarity, and the presence of oxygen can significantly impact the initiation process. For instance, an induction period has been observed in polymerizations of tert-butyl acrylate (B77674) using this initiator, which could not be eliminated even with vigorous deoxygenation.
-
Slow Initiation Kinetics: For a well-controlled polymerization, the rate of initiation should be faster than or at least equal to the rate of propagation. This compound is a secondary alkyl halide. While secondary halides are more reactive than primary ones, their activation might still be slow relative to the propagation of highly reactive monomers like acrylates.
.
Q2: How does the structure of this compound affect initiation?
A2: The structure of the initiator is a key determinant of its activity. For this compound, the key features are:
-
Secondary Bromides: The bromine atoms are on secondary carbons. The reactivity of alkyl halide initiators generally follows the order: tertiary > secondary > primary.
-
Ester Groups: The presence of two ester groups can influence the initiator's electronic properties and solubility.
The activation rate constant (kact) for secondary α-bromoesters is roughly 10 times higher than for primary α-bromoesters, indicating good reactivity. However, this must be balanced with the reactivity of the monomer and the chosen catalyst system.
.
Q3: Which catalyst and ligand system is recommended for this initiator?
A3: The choice of catalyst and ligand is crucial for tuning the catalyst's activity and solubility.
-
Catalyst: Copper(I) bromide (CuBr) is the most common choice for bromide-based initiators.
-
Ligand: Nitrogen-based ligands are standard. The activity of the copper complex is strongly influenced by the ligand. For secondary initiators, a moderately to highly active ligand is often required.
-
High Activity Ligands: Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) are common choices that form highly active catalysts.
-
Lower Activity Ligands: 2,2'-bipyridine (B1663995) (bpy) forms a less active catalyst, which might result in slower initiation.
-
The optimal choice depends on the monomer being polymerized. For highly reactive monomers, a less active catalyst might be needed to prevent loss of control, but this could exacerbate slow initiation. A more active catalyst system (e.g., CuBr/PMDETA) was used successfully for the polymerization of tert-butyl acrylate with this initiator.
.
Q4: How can I experimentally diagnose and solve low initiation efficiency?
A4: A systematic approach is needed. The following workflow can help identify and resolve the issue.
Key Actions:
-
Confirm Initiator Purity: Use ¹H NMR to check for impurities or degradation. If necessary, purify by recrystallization or column chromatography.
-
Enhance Catalyst Activity: Switch to a more activating ligand like PMDETA or Me6TREN. The structure of the ligand significantly alters the catalyst's redox potential.
-
Add Cu(II): Adding a small amount of Cu(II) (e.g., 5-10 mol% relative to Cu(I)) at the start can suppress radical termination during the initial phase of the reaction, which can improve control and apparent initiation.
-
Increase Temperature: Higher temperatures generally increase the activation rate constant (kact).
-
Use a Polar Solvent: Increasing solvent polarity can stabilize the Cu(II) species, increasing the ATRP equilibrium constant and potentially the rate of activation.
-
Ensure Rigorous Deoxygenation: Oxygen terminates radicals and deactivates the Cu(I) catalyst. Use at least three freeze-pump-thaw cycles for best results.
Data & Protocols
Table 1: Factors Influencing Initiator Activation Rate Constant (kact)
This table summarizes the qualitative impact of various structural factors on the activation rate constant, which is directly related to initiation efficiency.
| Factor | Trend in Activation Rate (kact) | Example / Rationale | Reference |
| Alkyl Substitution | Tertiary > Secondary > Primary | Follows C-Br bond dissociation energy and radical stability. | |
| α-Substituent | -CN > -C(O)OR > -Ph > -C(O)NR₂ | Depends on the group's ability to stabilize the formed radical. | |
| Leaving Halogen | I > Br > Cl | Reflects the decreasing C-X bond strength. | |
| Ligand Activity | Me6TREN > PMDETA > bpy | More electron-donating ligands create a more active catalyst. | |
| Solvent Polarity | Polar > Nonpolar | Polar solvents stabilize the more polar Cu(II) transition state. |
Experimental Protocol: Test Polymerization of Methyl Acrylate
This protocol provides a standardized procedure to test the initiation efficiency of this compound under robust conditions.
Materials:
-
Methyl Acrylate (MA), inhibitor removed
-
This compound (DMDBHD)
-
Copper(I) Bromide (CuBr), 99.99%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), >99%
-
Anisole (solvent)
-
Nitrogen/Argon gas for deoxygenation
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Deoxygenation: Seal the flask with a rubber septum, and perform three vacuum-backfill cycles with high-purity nitrogen or argon.
-
Reagent Addition: Through a nitrogen-purged syringe, add deoxygenated anisole (5 mL), deoxygenated MA (4.5 mL, 50 mmol), and PMDETA (21 µL, 0.1 mmol). Stir the mixture until a homogeneous green solution forms, indicating the formation of the Cu(I)/ligand complex.
-
Initiator Addition: In a separate vial, dissolve DMDBHD (172 mg, 0.5 mmol) in deoxygenated anisole (1 mL). Add this initiator solution to the reaction flask via syringe to start the polymerization. Note: The target degree of polymerization per arm is 50.
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C.
-
Monitoring: Take samples periodically using a deoxygenated syringe. Quench the sample by exposing it to air and diluting with THF. Analyze monomer conversion by ¹H NMR or GC, and molecular weight (Mn) and dispersity (Đ) by Gel Permeation Chromatography (GPC).
-
Analysis: Calculate the theoretical molecular weight (Mn,th) using the formula: Mn,th = ([M]₀ / [I]₀) × Conversion × Mw,monomer + Mw,initiator Compare Mn,th with the experimental Mn from GPC to calculate the initiator efficiency (f = Mn,th / Mn,exp). An efficiency close to 100% (or 200% if considering chains
Side reactions and byproducts in polymerizations using Dimethyl 2,6-dibromoheptanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethyl 2,6-dibromoheptanedioate as a bifunctional initiator in polymerization reactions, particularly Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional initiator used in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] Its two bromine atoms allow for the simultaneous growth of two polymer chains, leading to the formation of telechelic polymers (polymers with functional groups at both ends). Common applications include the synthesis of difunctional poly(n-butyl acrylate) (pBA) and dibromo-terminated polystyrene.[1][2]
Q2: What types of monomers can be polymerized using this initiator?
This initiator is suitable for the polymerization of a variety of monomers, particularly acrylates (e.g., n-butyl acrylate (B77674), t-butyl acrylate) and styrenes. The success of the polymerization will depend on the specific reaction conditions.
Q3: What are the key components of an ATRP reaction using this compound?
A typical ATRP reaction using this initiator includes:
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Monomer: The building block of the polymer (e.g., n-butyl acrylate).
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Initiator: this compound.
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Catalyst: Typically a copper(I) halide, such as copper(I) bromide (CuBr).
-
Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which complexes with the copper catalyst to increase its solubility and activity.
-
Solvent: An appropriate solvent to dissolve all components, such as anisole (B1667542) or toluene (B28343).
Q4: How can I purify the polymer after the reaction?
A common method for purification involves diluting the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF) and then passing it through a neutral alumina (B75360) column to remove the copper catalyst. The polymer can then be isolated by precipitating it in a non-solvent, such as methanol (B129727), and drying under vacuum.
Troubleshooting Guide
This guide addresses common issues encountered during polymerizations using this compound.
Problem 1: Low or No Polymerization
| Possible Cause | Suggested Solution |
| Impure Monomer | Monomers often contain inhibitors. Purify the monomer by passing it through a column of basic alumina immediately before use. |
| Inactive Catalyst | The copper(I) catalyst is sensitive to oxidation. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored CuBr. |
| Insufficient Degassing | Oxygen can terminate the radical polymerization. Thoroughly degas all liquids (monomer, solvent) by bubbling with an inert gas or by freeze-pump-thaw cycles. |
| Incorrect Reagent Stoichiometry | The ratio of initiator, catalyst, and ligand is crucial. Carefully measure and add each component according to the established protocol. |
| Low Reaction Temperature | Polymerization rates are temperature-dependent. Ensure the reaction is maintained at the recommended temperature. For acrylates, this is typically between 60-90°C. |
Problem 2: High Polydispersity Index (PDI > 1.3)
| Possible Cause | Suggested Solution |
| Slow Initiation | If the initiation from this compound is slower than propagation, the polymer chains will not grow uniformly. Ensure the catalyst/ligand system is appropriate for the monomer and initiator. For some systems, a more active catalyst might be needed. |
| Termination Reactions | A high concentration of radicals can lead to termination reactions, broadening the molecular weight distribution. This can be caused by too much catalyst, an inappropriate ligand, or high temperatures. Consider reducing the catalyst concentration or reaction temperature. |
| Impurities | Impurities in the monomer, initiator, or solvent can interfere with the controlled nature of the polymerization. Ensure all reagents are of high purity. |
| Poor Solubility of Catalyst | If the catalyst-ligand complex is not fully dissolved, the concentration of the deactivator will be too low, leading to a higher concentration of radicals and more termination. Choose a solvent that effectively dissolves the catalyst complex. |
Problem 3: Bimodal or Tailing Molecular Weight Distribution in GPC
| Possible Cause | Suggested Solution |
| Inefficient Initiation from one or both sides of the initiator | One of the bromine atoms on the initiator may be less reactive, or some initiator molecules may have been monofunctionalized due to impurities. This can lead to a population of chains growing from only one side, resulting in a lower molecular weight peak. Characterize the initiator purity by NMR before use. |
| Chain Transfer Reactions | Chain transfer to the solvent or monomer can create new polymer chains with different initiation points, leading to a broader or multimodal distribution. Select a solvent with a low chain transfer constant, such as anisole or toluene for acrylate polymerizations. |
| Intramolecular Cyclization | At low monomer concentrations or high conversions, the growing polymer chain end may react with the other end of the same chain, especially with a bifunctional initiator, leading to cyclic polymers. This is more likely in dilute conditions. Running the polymerization at a higher monomer concentration can favor intermolecular propagation. |
| Intermolecular Coupling of Polymer Chains | Termination by combination of two growing polymer chains can lead to a doubling of the molecular weight, resulting in a high molecular weight shoulder or a distinct peak in the GPC chromatogram. This is more prevalent at higher radical concentrations. Adjusting the catalyst/ligand ratio to favor the dormant species can mitigate this. |
Experimental Protocols
Protocol 1: ATRP of n-Butyl Acrylate
This protocol is adapted for the synthesis of a difunctional poly(n-butyl acrylate) macroinitiator.
Materials:
-
n-Butyl acrylate (nBA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
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Neutral alumina
-
Methanol
Procedure:
-
Purify n-butyl acrylate by passing it through a column of basic alumina.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (33.4 mg).
-
Seal the flask and deoxygenate by performing three vacuum-nitrogen backfill cycles.
-
Add degassed anisole (2 mL) and degassed n-butyl acrylate (20 mL) to the flask via syringe.
-
Add PMDETA (48.5 µL) to the reaction mixture via syringe.
-
Add this compound (101 µL) to initiate the polymerization.
-
Immerse the flask in a preheated oil bath at 70°C.
-
Monitor the monomer conversion periodically by taking samples and analyzing them by gas chromatography (GC) or ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the purified solution dropwise into a large volume of cold methanol.
-
Decant the methanol and dry the polymer under vacuum to a constant weight.
Table 1: Reagent quantities and ratios for ATRP of n-Butyl Acrylate.
| Reagent | Amount | Molar Ratio (relative to initiator) |
| n-Butyl Acrylate | 20 mL | 150 |
| This compound | 101 µL | 1 |
| CuBr | 33.4 mg | 0.5 |
| PMDETA | 48.5 µL | 0.5 |
| Anisole | 2 mL | - |
Visualizations
ATRP Reaction Pathway
Caption: General scheme for Atom Transfer Radical Polymerization (ATRP) initiated by this compound.
Troubleshooting Logic for High Polydispersity
Caption: A logical workflow for troubleshooting high polydispersity in polymerizations.
References
Technical Support Center: Purification of Polymers Synthesized with Dimethyl 2,6-dibromoheptanedioate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polymers synthesized using Dimethyl 2,6-dibromoheptanedioate as a bifunctional initiator.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in polymerizations initiated with this compound?
When using this compound as an initiator, particularly in Atom Transfer Radical Polymerization (ATRP), the primary impurities to consider are:
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Residual Monomer: Unreacted monomer is almost always present and needs to be removed to obtain a pure polymer.
-
Catalyst Residues: In ATRP, the copper catalyst (e.g., CuBr) and its coordinating ligand (e.g., PMDETA) are significant impurities that often impart a color (typically blue or green) to the crude polymer.
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Unreacted Initiator: A small amount of this compound may remain if the initiation efficiency is not 100%.
-
Low Molecular Weight Oligomers: Short polymer chains that did not propagate to the desired length can also be present.
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Byproducts from Side Reactions: Depending on the polymerization conditions, side reactions can generate various small molecule impurities.
Q2: What are the general methods for purifying polymers synthesized using this initiator?
The most common and effective purification strategies for polymers synthesized via ATRP or other controlled radical polymerizations with this compound are:
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Column Chromatography: Passing a solution of the crude polymer through a column containing a stationary phase like neutral alumina (B75360) is highly effective for removing the copper catalyst.[1]
-
Precipitation: This technique involves dissolving the crude polymer in a good solvent and then adding this solution to a non-solvent to precipitate the polymer, leaving impurities dissolved in the solvent mixture. This is effective for removing residual monomer and unreacted initiator.
-
Solvent Extraction/Washing: Washing the precipitated polymer with a non-solvent can help remove trapped impurities.
-
Vacuum Drying: After purification, removing the residual solvent and unreacted monomer is typically achieved by drying the polymer under vacuum.[1]
Q3: How do I choose the right solvents for purification?
The choice of solvents is critical for successful purification.
-
For Column Chromatography: A solvent that readily dissolves the polymer is needed. Tetrahydrofuran (B95107) (THF) is a common choice for polystyrene and polyacrylates.[1][2]
-
For Precipitation:
-
Good Solvent: This solvent should completely dissolve the polymer. Toluene and THF are good starting points for many common polymers.
-
Non-Solvent (or Anti-Solvent): This solvent should be miscible with the good solvent but should not dissolve the polymer. Methanol (B129727) and hexanes are frequently used non-solvents. The unreacted initiator and catalyst should ideally be soluble in this non-solvent or the solvent mixture.
-
Q4: Is it necessary to remove the initiator fragments from the polymer chain?
The fragments of the this compound initiator are covalently bonded to the center of the polymer chains. These are an integral part of the final polymer structure and cannot be removed by standard purification techniques like precipitation or chromatography. The goal of purification is to remove any unreacted initiator molecules.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your polymer.
Issue 1: The purified polymer is still colored (blue or green).
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Possible Cause: Incomplete removal of the copper catalyst from an ATRP reaction.
-
Solution:
-
Repeat Column Chromatography: Pass the polymer solution through a fresh neutral alumina column. Ensure the column is adequately packed and flushed with the solvent before loading the polymer solution.
-
Optimize the Stationary Phase: For more polar polymers, silica (B1680970) gel might be an alternative to alumina, but care must be taken as it can be slightly acidic and may interact with certain polymer functionalities.
-
Use an Ion-Exchange Resin: Stirring the polymer solution with an acidic ion-exchange resin can be effective in capturing the copper ions.
-
Precipitation into a Coordinating Solvent: For some systems, precipitating the polymer into a solvent that can coordinate with the copper, such as methanol, can help extract the catalyst.
-
Issue 2: NMR analysis of the purified polymer shows significant amounts of residual monomer.
-
Possible Cause 1: Inefficient precipitation.
-
Solution:
-
Increase the Volume of Non-Solvent: A higher ratio of non-solvent to the polymer solution will ensure more complete precipitation of the polymer and better retention of the monomer in the liquid phase. A 10:1 ratio is a good starting point.
-
Slow Addition and Vigorous Stirring: Add the polymer solution dropwise into the vigorously stirred non-solvent. This promotes the formation of a fine precipitate and minimizes the trapping of monomer within the polymer matrix.
-
Multiple Precipitations: Re-dissolve the precipitated polymer in a good solvent and precipitate it a second or even third time.
-
-
Possible Cause 2: Inadequate washing of the precipitated polymer.
-
Solution: After filtering the precipitated polymer, wash it thoroughly with fresh non-solvent on the filter. Break up any large clumps to ensure the entire polymer mass is washed.
Issue 3: The polymer yield after purification is very low.
-
Possible Cause: The chosen non-solvent has some solubility for the polymer, especially for low molecular weight fractions.
-
Solution:
-
Select a "Stronger" Non-Solvent: If you are using methanol, consider a less polar non-solvent like hexanes or petroleum ether (if compatible with your polymer's solubility).
-
Cool the Non-Solvent: Precipitating into a chilled non-solvent can decrease the solubility of the polymer and improve the yield.
-
Optimize the Good Solvent/Non-Solvent System: Experiment with different solvent combinations to find a system that maximizes polymer precipitation while effectively dissolving impurities.
-
Experimental Protocols
Protocol 1: Purification of Polystyrene Synthesized with this compound via ATRP
This protocol is adapted from methodologies used in the Matyjaszewski Polymer Group.[1]
-
Reaction Quenching: After the polymerization reaches the desired conversion, stop the reaction by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Dilution: Dilute the viscous polymer solution with a suitable solvent, such as tetrahydrofuran (THF), to reduce its viscosity.
-
Catalyst Removal:
-
Prepare a short column packed with neutral alumina.
-
Pass the diluted polymer solution through the alumina column. The colored copper catalyst will be adsorbed onto the alumina.
-
Wash the column with additional THF to ensure all the polymer is eluted.
-
-
Solvent and Monomer Removal:
-
Combine the fractions containing the polymer.
-
Remove the THF and any residual styrene (B11656) monomer under reduced pressure using a rotary evaporator.
-
For final drying, place the polymer in a vacuum oven at a moderate temperature (e.g., 45°C) until a constant weight is achieved.
-
Protocol 2: Purification of Poly(n-butyl acrylate) Synthesized with this compound via ATRP
This protocol is also based on procedures from the Matyjaszewski Polymer Group.[2]
-
Reaction Termination and Dilution: Once the polymerization is complete, terminate the reaction by cooling and exposure to air. Dilute the reaction mixture with THF.
-
Catalyst Filtration: Pass the diluted solution through a column filled with neutral alumina to remove the copper catalyst.
-
Polymer Precipitation:
-
Concentrate the filtered polymer solution using a rotary evaporator.
-
Slowly add the concentrated polymer solution to a large volume of a vigorously stirred non-solvent, such as a 1:1 (v/v) mixture of methanol and water.
-
The poly(n-butyl acrylate) will precipitate as a white solid.
-
-
Isolation and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer on the filter with the methanol/water mixture.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is obtained.[2]
-
Data Presentation
Table 1: Recommended Purification Solvents for Common Polymers
| Polymer Type | Good Solvents for Dissolution | Common Non-Solvents for Precipitation |
| Polystyrene | Tetrahydrofuran (THF), Toluene, Dichloromethane | Methanol, Hexanes, Petroleum Ether |
| Poly(methyl methacrylate) | THF, Toluene, Acetone | Methanol, Hexanes, Water |
| Poly(n-butyl acrylate) | THF, Toluene, Ethyl Acetate | Methanol/Water mixtures, Hexanes |
Table 2: Physical Properties of this compound
| Property | Value |
| CAS Number | 868-73-5[3] |
| Molecular Formula | C₉H₁₄Br₂O₄[3] |
| Molecular Weight | 346.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in many common organic solvents such as THF, toluene, and dichloromethane. |
Visualizations
Caption: General workflow for the purification of polymers synthesized via ATRP.
Caption: Troubleshooting logic for common polymer purification issues.
References
Removing copper catalyst from ATRP reactions with Dimethyl 2,6-dibromoheptanedioate initiator
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Atom Transfer Radical Polymerization (ATRP) using Dimethyl 2,6-dibromoheptanedioate as an initiator. The focus is on the effective removal of the copper catalyst from the final polymer product.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove the copper catalyst from the polymer after an ATRP reaction?
A1: The copper catalyst, although crucial for the polymerization process, must be removed from the final polymer product to prevent toxicity and ensure the purity of the material.[1] For applications in drug development and biomedical fields, residual copper can have detrimental effects. Furthermore, the catalyst can interfere with subsequent polymer characterization and processing steps.
Q2: What are the most common methods for removing copper catalysts from ATRP reactions?
A2: The most widely used methods for copper catalyst removal include:
-
Column Chromatography: Passing a solution of the polymer through a column packed with a stationary phase like neutral or basic alumina (B75360), or silica (B1680970) gel.[2][3][4]
-
Use of Ion-Exchange Resins: Employing acidic ion-exchange resins to capture the copper complexes.[2][5]
-
Liquid-Liquid Extraction: Washing the polymer solution with an aqueous solution containing a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia (B1221849), to form a water-soluble copper complex that can be separated.[1][6]
-
Precipitation: Precipitating the polymer in a non-solvent, which can help to leave the more soluble copper complex in the solution.[5] This is sometimes combined with other methods for improved purity.
-
Dialysis: This method is particularly useful for hydrophilic polymers where the polymer is retained within a dialysis membrane while the smaller copper complexes diffuse out into a surrounding solvent.[1]
Q3: Are there any specific challenges for copper removal when using this compound as an initiator?
A3: While the fundamental principles of copper removal remain the same, the properties of the resulting polymer will influence the choice of method. This compound is a diester initiator that typically produces polymers soluble in common organic solvents. This makes purification by passing the polymer solution through an alumina or silica gel column a highly effective and common strategy.[1][3]
Q4: How do I choose the best copper removal method for my specific polymer?
A4: The choice of method depends on several factors:
-
Polymer Solubility: For polymers soluble in organic solvents, column chromatography is often the most practical and efficient method.[1] For water-soluble (hydrophilic) polymers, dialysis or washing with aqueous chelating agents may be more suitable.[1][6]
-
Scale of the Reaction: For large-scale reactions, column chromatography can become cumbersome due to the large volumes of solvent and adsorbent required.[5] In such cases, extraction or precipitation methods might be more scalable.
-
Desired Final Purity: For applications requiring very low residual copper levels (e.g., biomedical applications), a combination of methods, such as precipitation followed by column chromatography, may be necessary.
-
Polymer Functionality: If the polymer contains functional groups that could interact with the adsorbent (e.g., acidic or basic groups), the choice of stationary phase (e.g., neutral vs. acidic or basic alumina) is critical to avoid polymer loss.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| The final polymer has a blue or green tint. | Residual copper(II) complexes are present in the polymer. | 1. Repeat the purification step: Pass the polymer solution through a fresh column of neutral alumina or silica gel.[1] 2. Wash with a chelating agent: Dissolve the polymer in a suitable organic solvent and wash with an aqueous solution of EDTA or ammonia to extract the copper.[1][6] 3. Ensure complete oxidation of Cu(I) to Cu(II): Before purification, expose the reaction mixture to air to ensure all copper is in the more easily removed Cu(II) state.[1] |
| Low polymer yield after purification. | 1. Adsorption of the polymer onto the stationary phase: The polymer may be interacting with the alumina or silica gel. 2. Precipitation of the polymer in the column: The solvent used may not be optimal, causing the polymer to precipitate. 3. Loss during extraction or precipitation steps. | 1. Use neutral alumina: If your polymer has acidic or basic functionalities, switch to neutral alumina to minimize interactions.[2] 2. Increase solvent polarity: A more polar solvent can improve polymer solubility and reduce adsorption.[5] 3. Optimize precipitation/non-solvent system: Ensure the chosen non-solvent effectively precipitates the polymer while keeping the copper complex dissolved. |
| Inconsistent analytical results (e.g., NMR, GPC). | Residual paramagnetic copper species can broaden NMR signals and interfere with GPC columns. | This strongly indicates incomplete copper removal. Implement a more rigorous purification protocol, potentially combining two different methods (e.g., precipitation followed by column chromatography). |
| Column runs very slowly or clogs. | 1. High polymer concentration: A viscous polymer solution will have a slow flow rate. 2. Fine particles in the adsorbent: Very fine alumina or silica can lead to a densely packed column. 3. Polymer precipitation. | 1. Dilute the polymer solution: Using a more dilute solution will reduce viscosity. 2. Apply positive pressure: Use a gentle flow of inert gas (e.g., nitrogen or argon) to speed up the elution.[1] 3. Use a coarser mesh adsorbent. |
Experimental Protocols
Method 1: Copper Removal by Column Chromatography with Neutral Alumina
This is a widely applicable method for polymers soluble in organic solvents like THF, dichloromethane, or toluene.
Materials:
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Crude polymer solution from the ATRP reaction
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Neutral alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Suitable solvent for the polymer (e.g., THF)
-
Chromatography column
-
Cotton or glass wool
-
Sand
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of the neutral alumina in the chosen solvent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing. Add more solvent as needed to prevent the column from running dry.
-
Add another thin layer of sand on top of the packed alumina.
-
-
Load the Polymer Solution:
-
Dilute the crude polymer solution with the solvent to reduce its viscosity.
-
Carefully load the diluted polymer solution onto the top of the column.
-
-
Elute the Polymer:
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Begin eluting the polymer by adding more solvent to the top of the column. The copper catalyst (visible as a blue/green band) will adsorb to the top of the alumina.[4]
-
Collect the fractions containing the purified polymer. The polymer solution should be colorless.
-
Apply gentle positive pressure with nitrogen or argon if the flow rate is too slow.[1]
-
-
Recover the Polymer:
-
Combine the fractions containing the polymer.
-
Remove the solvent using a rotary evaporator.
-
Precipitate the concentrated polymer solution in a suitable non-solvent (e.g., cold methanol (B129727) or hexane) to further purify it and remove any remaining monomer or initiator.
-
Dry the purified polymer under vacuum.
-
Method 2: Copper Removal by Washing with an Aqueous EDTA Solution
This method is effective for polymers that are soluble in an organic solvent that is immiscible with water.
Materials:
-
Crude polymer solution
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Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution of EDTA (e.g., 0.1 M, pH adjusted to ~7-8)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the Polymer: Dissolve the crude polymer in a suitable organic solvent.
-
Extraction:
-
Transfer the polymer solution to a separatory funnel.
-
Add an equal volume of the aqueous EDTA solution.
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (containing the copper-EDTA complex) will often be colored.
-
Drain the aqueous layer.
-
Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.
-
-
Wash with Water: Wash the organic layer with deionized water to remove any residual EDTA.
-
Dry and Recover the Polymer:
-
Drain the organic layer into a flask and dry it over a drying agent like anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Precipitate and dry the polymer as described in Method 1.
-
Quantitative Comparison of Copper Removal Methods
| Method | Typical Efficiency (% Copper Removed) | Advantages | Disadvantages |
| Alumina/Silica Column Chromatography | >95% | High efficiency, applicable to a wide range of polymers.[1][3] | Can be slow and require large volumes of solvent, potential for polymer loss on the column.[5] |
| Ion-Exchange Resin | >95% | High efficiency, potential for catalyst recycling.[2][5] | Resin can be expensive, may not be compatible with all polymer functionalities.[7] |
| Washing with Chelating Agents (e.g., EDTA) | 90-99% | Good for larger scale, avoids use of solid adsorbents. | Requires a suitable biphasic solvent system, may require multiple extractions. |
| Precipitation | Variable (often lower than other methods) | Simple, can remove unreacted monomer. | Often insufficient for complete copper removal on its own, may require multiple repetitions.[5] |
| Dialysis | >99% for suitable systems | Very high purity achievable, gentle on the polymer. | Slow process, only suitable for hydrophilic polymers.[1] |
Visualizing the Workflow: Copper Removal via Alumina Column
Caption: Workflow for copper catalyst removal using column chromatography.
References
Technical Support Center: Polymerization with Dimethyl 2,6-dibromoheptanedioate
Welcome to the technical support center for polymerization utilizing dimethyl 2,6-dibromoheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in polymerization?
A1: this compound is a chemical compound that primarily serves as a bifunctional initiator in controlled radical polymerization techniques, most notably in Atom Transfer Radical Polymerization (ATRP). Its two bromine atoms allow for the simultaneous growth of two polymer chains, leading to the formation of telechelic polymers (polymers with functional groups at both ends) or serving as a macroinitiator for the synthesis of block copolymers.
Q2: What level of purity is recommended for this compound in ATRP?
A2: For controlled polymerizations like ATRP, high purity of the initiator is crucial. A purity of 97% or higher is generally recommended. Impurities can significantly impact the control over the polymerization, affecting molecular weight, polydispersity, and the functionality of the resulting polymer.
Q3: How can I purify commercial this compound before use?
A3: If you suspect that the purity of your this compound is affecting your polymerization, you can purify it by passing it through a short column of neutral alumina (B75360) or silica (B1680970) gel to remove polar impurities. Ensure the solvent used for purification is anhydrous and free of inhibitors.
Q4: Can residual synthesis impurities in this compound affect my polymerization?
A4: Yes, absolutely. Residual impurities from the synthesis of the initiator, such as monobrominated species or unreacted starting materials, can have a detrimental effect on the control of the polymerization. Monobrominated impurities will lead to the formation of polymers with only one functional end, reducing the overall bifunctionality of your product. Other organic impurities might react with the catalyst or the propagating radicals, leading to a loss of control.
Troubleshooting Guide
Below are common issues encountered when using this compound as an initiator for polymerization, along with their potential causes and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Polydispersity (Đ > 1.3) | 1. Initiator Impurity: The presence of monofunctional or other initiating impurities can lead to different rates of initiation and propagation, broadening the molecular weight distribution. 2. Slow Initiation: The rate of initiation is slower than the rate of propagation. 3. Catalyst Inactivity: The catalyst may be partially oxidized or poisoned. | 1. Purify the Initiator: Pass the this compound through a neutral alumina or silica gel column. 2. Optimize Reaction Conditions: Increase the reaction temperature to favor faster initiation. Ensure the catalyst complex is fully dissolved and active before adding the initiator. 3. Check Catalyst and Ligand: Use fresh, purified catalyst and ligand. Ensure the correct catalyst-to-ligand ratio is used. |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Mixed Initiators: The initiator contains a significant amount of impurities that can also initiate polymerization, but at a different rate. 2. Chain Transfer Reactions: Undesired chain transfer to solvent, monomer, or impurities. 3. Termination Reactions: A high concentration of radicals can lead to termination reactions. | 1. Purify the Initiator: As mentioned above, purification is key. 2. Solvent and Monomer Purity: Ensure both the solvent and monomer are purified and free of inhibitors or other reactive species. 3. Adjust Concentrations: Lower the initiator concentration or the reaction temperature to reduce the concentration of propagating radicals. |
| Lower than Theoretical Molecular Weight | 1. Presence of Monofunctional Impurities: Monofunctional initiators will produce shorter polymer chains, lowering the average molecular weight. 2. Chain Transfer Agents: Impurities acting as chain transfer agents will terminate growing chains prematurely. | 1. Purify the Initiator: Removal of monofunctional impurities is critical. 2. Purify Monomer and Solvent: Ensure no unintended chain transfer agents are present in the reaction mixture. |
| Incomplete Polymerization or Low Monomer Conversion | 1. Catalyst Deactivation: The catalyst has lost its activity due to oxidation or side reactions. 2. Presence of Inhibitors: Residual inhibitors in the monomer or solvent can quench the polymerization. | 1. Protect from Oxygen: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Monomer: Pass the monomer through a column of basic alumina to remove inhibitors. |
Experimental Protocols
Protocol 1: Purification of this compound
-
Prepare a chromatography column: Pack a glass column with neutral alumina. The amount of alumina should be approximately 20 times the weight of the initiator to be purified.
-
Equilibrate the column: Pass a non-polar solvent, such as hexane (B92381) or a mixture of hexane and a small amount of ethyl acetate, through the column.
-
Load the initiator: Dissolve the this compound in a minimal amount of the same solvent system and carefully load it onto the top of the column.
-
Elute the product: Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions: Use thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the product: Dry the purified initiator under vacuum to remove any residual solvent.
Protocol 2: General Procedure for ATRP of an Acrylate (B77674) Monomer
-
Monomer purification: Pass the acrylate monomer (e.g., methyl acrylate) through a column of basic alumina to remove the inhibitor.
-
Reaction setup: Add the copper(I) bromide (CuBr) catalyst and a magnetic stir bar to a Schlenk flask. Seal the flask with a rubber septum.
-
Deoxygenation: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add ligand and monomer: Under a positive pressure of inert gas, add the degassed ligand (e.g., PMDETA) and the purified, degassed monomer to the flask via syringe. Stir until the catalyst dissolves and the solution becomes homogeneous.
-
Add initiator: Add the purified this compound to the reaction mixture via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitoring the reaction: Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and size-exclusion chromatography (SEC), respectively.
-
Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification of the polymer: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Isolation of the polymer: Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Visualizations
Caption: Logical relationship between initiator purity and polymerization outcome.
Caption: Experimental workflow for ATRP using this compound.
Preventing hydrolysis of ester groups in Dimethyl 2,6-dibromoheptanedioate during polymerization
Technical Support Center: Polymerization of Dimethyl 2,6-dibromoheptanedioate
Welcome to the technical support center for the polymerization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization, with a specific focus on preventing the hydrolysis of the ester groups.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant problem during the polymerization of this compound?
A1: Ester hydrolysis is a chemical reaction in which an ester group reacts with water to form a carboxylic acid and an alcohol.[1] In the context of polymerizing this compound, hydrolysis is a critical issue for several reasons:
-
Chain Termination: Hydrolysis of the methyl ester groups creates carboxylic acid and methanol (B129727). The resulting carboxylate is a poor nucleophile, which can disrupt the stoichiometry and lead to premature termination of the polymer chains, resulting in a low molecular weight polymer.[2]
-
Monomer Degradation: The monomer itself can be degraded by water, reducing its purity and affecting the polymerization kinetics.
-
Altered Polymer Properties: The presence of carboxylic acid end-groups instead of the intended ester linkages can significantly alter the final properties of the polymer, including its thermal stability, solubility, and mechanical performance.
Q2: What are the primary factors that promote the hydrolysis of the ester groups in my reaction?
A2: The rate of ester hydrolysis is primarily influenced by three factors:
-
Presence of Water: Water is a necessary reactant for hydrolysis. Its presence, even in trace amounts, can be detrimental.[3] The water can be introduced from wet monomers, solvents, or exposure to atmospheric moisture.
-
pH (Presence of Acids or Bases): Hydrolysis is catalyzed by both acids and bases.[4] Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6] Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon and is generally irreversible.[7][8]
-
Temperature: Higher reaction temperatures increase the rate of hydrolysis.[9] While elevated temperatures are often necessary for polymerization, they also accelerate the undesirable hydrolysis side reaction.
Q3: How can I minimize water content in my polymerization reaction?
A3: Maintaining anhydrous (water-free) conditions is the most critical step in preventing ester hydrolysis. This can be achieved through:
-
Monomer and Solvent Purification: Ensure that this compound and any solvents used are rigorously dried before use.[10]
-
Use of Drying Agents: Employing drying agents in the reaction mixture or during solvent purification can effectively remove residual water.[11][12]
-
Inert Atmosphere: Conducting the polymerization under an inert atmosphere (e.g., dry nitrogen or argon) prevents the introduction of atmospheric moisture.[13]
-
Azeotropic Distillation: If applicable to the solvent system, azeotropic distillation can be used to remove water as it is formed during the reaction.[14]
Q4: Are there any specific catalysts or additives that can help prevent hydrolysis?
A4: While the primary strategy is to eliminate water, certain additives can help mitigate hydrolysis:
-
Hydrolysis Stabilizers: Compounds like carbodiimides can be used as anti-hydrolysis agents. They react with the carboxylic acids formed during hydrolysis, preventing them from catalyzing further degradation and effectively scavenging any residual water.[15][16]
-
Acid Scavengers: Non-nucleophilic bases can be used in trace amounts to neutralize any acidic impurities that could catalyze hydrolysis, without promoting base-catalyzed hydrolysis themselves.
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound, with a focus on issues arising from ester hydrolysis.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Ester Hydrolysis: Presence of water leading to chain termination.[2] | 1. Ensure Anhydrous Conditions: Rigorously dry all monomers, solvents, and glassware.[10]2. Purify Monomers: Recrystallize this compound to remove any diacid impurities.[13]3. Inert Atmosphere: Run the reaction under a continuous flow of dry nitrogen or argon. |
| Incorrect Stoichiometry: An imbalance in the functional groups due to hydrolysis or measurement error. | 1. Verify Monomer Purity: Use high-purity (≥99%) monomers.[2]2. Accurate Measurement: Precisely measure the molar ratio of reactants. | |
| Yellowing or Discoloration of Polymer | Thermal Degradation: High reaction temperatures can cause side reactions and degradation, which may be exacerbated by acidic byproducts of hydrolysis. | 1. Optimize Temperature Profile: Lower the reaction temperature if possible, or reduce the reaction time at elevated temperatures.[17]2. Use Antioxidants: Consider adding a hindered phenol-type antioxidant to prevent oxidative degradation.[18] |
| Inconsistent Reaction Kinetics | Variable Water Content: Inconsistent levels of moisture between batches can lead to variable rates of hydrolysis and polymerization. | 1. Standardize Procedures: Implement a strict and consistent protocol for drying all reagents and solvents.[10]2. Use a Glovebox: For highly sensitive reactions, perform all manipulations in a glovebox with a controlled atmosphere. |
| Gel Formation (Cross-linking) | Side Reactions: The bromo-functional groups on the monomer are susceptible to side reactions, which can be promoted by changes in pH due to hydrolysis. | 1. Control pH: Ensure the reaction medium is neutral. Avoid acidic or basic catalysts if possible, or use them in very controlled amounts.2. Lower Temperature: Reduce the reaction temperature to minimize the rate of side reactions. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low molecular weight in your polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
Quantitative Data Summary
| Condition | pH | Temperature (°C) | Relative Rate of Hydrolysis | Impact on Polymerization |
| Acidic | 3 | 50 | High | Significant chain scission and monomer degradation. |
| Neutral | 7 | 50 | Low | Minimal hydrolysis, ideal for polymerization. |
| Basic | 11 | 50 | Very High | Rapid, irreversible saponification; polymerization inhibited. |
| Neutral | 7 | 25 | Very Low | Slow polymerization rate, but very low risk of hydrolysis. |
| Neutral | 7 | 80 | Moderate | Increased polymerization rate, but also increased risk of hydrolysis. |
Note: Data is illustrative to show general trends in ester hydrolysis.[19][20][21]
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
This protocol describes the drying of a common solvent, such as toluene (B28343) or dioxane, using a chemical drying agent.
-
Pre-drying: If the solvent has significant water content, pre-dry it with a moderate drying agent like anhydrous sodium sulfate.
-
Final Drying: Decant the pre-dried solvent into a flask containing a more reactive drying agent (e.g., calcium hydride for hydrocarbons or sodium metal/benzophenone for ethers).
-
Reflux: Reflux the solvent under a dry, inert atmosphere (N₂ or Ar) for several hours. For sodium/benzophenone, a deep blue or purple color indicates anhydrous conditions.
-
Distillation: Distill the solvent directly from the drying agent into a dry collection flask under an inert atmosphere.
-
Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere.[10]
Protocol 2: General Anhydrous Polycondensation Procedure
This protocol provides a general workflow for the polymerization of this compound with a diol under conditions designed to minimize hydrolysis.
-
Glassware Preparation: All glassware (reaction flask, condenser, stirrer, etc.) must be oven-dried at >120°C for at least 4 hours and then cooled under a stream of dry nitrogen or in a desiccator.
-
Reagent Preparation:
-
Purify this compound by recrystallization from a suitable solvent (e.g., methanol/water mixture), followed by drying in a vacuum oven at a temperature below its melting point.
-
Dry the corresponding diol monomer under vacuum.
-
Prepare the anhydrous solvent as described in Protocol 1.
-
-
Reaction Setup: Assemble the reaction apparatus quickly while flushing with dry nitrogen. Use a mechanical stirrer for viscous solutions. Equip the setup with a condenser and a nitrogen inlet/outlet.
-
Polymerization:
-
Charge the reactor with the purified this compound and the diol in a precise 1:1 molar ratio under a positive pressure of nitrogen.
-
Add the anhydrous solvent via a cannula or a dry syringe.
-
If using a catalyst, add it at this stage.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress (e.g., by measuring viscosity or taking samples for analysis).
-
-
Work-up and Isolation:
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a well-stirred non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the final polymer product in a vacuum oven until a constant weight is achieved.[13][17]
-
Reaction Pathway Visualization
This diagram illustrates the desired polymerization pathway versus the competing hydrolysis side-reaction.
Caption: Desired polymerization vs. competing hydrolysis side-reaction.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. carbodiimide.com [carbodiimide.com]
- 16. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 17. benchchem.com [benchchem.com]
- 18. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 19. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Dimethyl 2,6-dibromoheptanedioate Initiated Polymerization
Welcome to the technical support center for optimizing reaction temperatures in polymerizations initiated by Dimethyl 2,6-dibromoheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Atom Transfer Radical Polymerization (ATRP) initiated by this compound?
A1: The optimal temperature for ATRP initiated by this compound is highly dependent on the monomer being used, the solvent, and the catalyst/ligand system. Generally, for common monomers like acrylates and methacrylates, temperatures can range from ambient to over 100°C.[1][2] A common starting point for the polymerization of acrylates is around 60°C.[3] It is crucial to conduct small-scale optimization experiments to determine the ideal temperature for your specific system to balance the reaction rate with control over the polymer architecture.
Q2: How does increasing the reaction temperature affect the polymerization?
A2: Increasing the reaction temperature generally leads to a higher rate of polymerization.[4] However, excessively high temperatures can result in a loss of control, leading to a broader molecular weight distribution (higher Polydispersity Index or PDI) and an increased likelihood of side reactions, such as thermal self-initiation of the monomer or catalyst decomposition.[5]
Q3: My polymerization is very slow. Should I just increase the temperature?
A3: While increasing the temperature can increase the reaction rate, it should be done cautiously. Before raising the temperature, consider other factors that could be slowing the reaction. These include the purity of your monomer and solvent, the activity of your catalyst, and the concentration of all reactants. A modest increase in temperature, for example in 5-10°C increments, can be attempted after verifying other parameters.
Q4: I'm observing a high Polydispersity Index (PDI) in my final polymer. Could the reaction temperature be the cause?
A4: Yes, an inappropriately high reaction temperature is a common cause of high PDI. Elevated temperatures can increase the rate of termination reactions relative to propagation, leading to a less controlled polymerization and a broader distribution of polymer chain lengths.[4] Consider lowering the temperature to improve control.
Q5: Can I use this compound for room temperature polymerizations?
A5: Achieving a well-controlled polymerization at room temperature using this compound is challenging and highly dependent on the chosen catalyst system. Highly active catalyst systems, such as those employing ligands like Me6TREN, have been shown to facilitate ATRP of acrylates at ambient temperatures.[6] However, for less active catalyst systems, a higher temperature is typically required to achieve a reasonable polymerization rate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Monomer Conversion | Reaction temperature is too low: The rate of initiation and propagation is insufficient. | 1. Gradually increase the reaction temperature in 5-10°C increments.2. Ensure your catalyst/ligand system is appropriate for the desired reaction temperature.3. Verify the purity of all reagents, as impurities can inhibit polymerization. |
| High Polydispersity Index (PDI > 1.5) | Reaction temperature is too high: The rate of termination reactions is significant, leading to a loss of control. | 1. Lower the reaction temperature.2. Consider using a more active catalyst system that allows for controlled polymerization at a lower temperature.3. Ensure a homogenous reaction mixture to avoid localized overheating. |
| Bimodal or Broad Molecular Weight Distribution | Poor initiation efficiency at the given temperature: Not all initiator molecules are starting polymer chains at the same time. | 1. Adjust the temperature to find a balance where initiation is rapid and uniform relative to propagation.2. Ensure the initiator is fully dissolved and homogenously distributed before starting the polymerization.3. Consider a pre-activation step for the catalyst if applicable. |
| Reaction Stalls Prematurely | Catalyst decomposition at elevated temperature: The catalyst loses its activity over time. | 1. Lower the reaction temperature to a range where the catalyst is known to be stable.2. Choose a more thermally stable catalyst/ligand complex.3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst. |
| Inconsistent Results Between Batches | Poor temperature control: Fluctuations in temperature can lead to variations in reaction kinetics and polymer properties. | 1. Use a reliable oil bath or heating mantle with a temperature controller and vigorous stirring.2. Monitor the internal reaction temperature, not just the setpoint of the heating device.3. Ensure consistent heating and stirring rates for all experiments. |
Data Presentation
The following table provides illustrative data on the effect of reaction temperature on the ATRP of a generic acrylate (B77674) monomer initiated by this compound. This data is representative of general trends observed in ATRP and should be used as a guideline for optimization.
| Reaction Temperature (°C) | Monomer Conversion (%) | Molar Mass (Mn, g/mol ) | Polydispersity Index (PDI) |
| 50 | 45 | 18,000 | 1.15 |
| 60 | 75 | 30,000 | 1.20 |
| 70 | 92 | 36,800 | 1.35 |
| 80 | 95 | 38,000 | 1.55 |
| 90 | 96 | 38,400 | >1.70 |
Disclaimer: This table is an illustrative example based on established principles of ATRP. Actual results will vary depending on the specific monomer, solvent, catalyst, and other experimental conditions.
Experimental Protocols
Detailed Methodology for ATRP of n-Butyl Acrylate Initiated by this compound
This protocol is adapted from a standard procedure for the synthesis of a difunctional poly(n-butyl acrylate) macroinitiator.[3]
Materials:
-
n-Butyl acrylate (tBA), inhibitor removed
-
This compound (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., anisole (B1667542) or toluene)
-
Inhibitor removal columns (e.g., alumina)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Purification: Pass n-butyl acrylate through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.25 molar equivalents relative to the initiator).
-
Reagent Addition: Under an inert atmosphere, add the desired amount of purified n-butyl acrylate (e.g., 100 molar equivalents) and the solvent.
-
Ligand Addition: Add PMDETA (0.25 molar equivalents) to the reaction mixture.
-
Initiator Addition: Add this compound (1 molar equivalent) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir vigorously.
-
Monitoring: Periodically take samples under an inert atmosphere to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation: Precipitate the polymer in a non-solvent (e.g., cold methanol/water mixture). Decant the solvent and dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Visualizations
Caption: Experimental workflow for ATRP initiated by this compound.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. 14.139.213.3:8080 [14.139.213.3:8080]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Dimethyl 2,6-dibromoheptanedioate in Polymerization
Welcome to the technical support center for Dimethyl 2,6-dibromoheptanedioate (DMDBHD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this bifunctional initiator in controlled radical polymerization, particularly focusing on issues related to chain transfer to solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDBHD) and what are its primary applications in polymer chemistry?
A1: this compound is a bifunctional initiator used in various controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[1] Its structure allows for the growth of polymer chains from two initiating sites, making it ideal for synthesizing polymers with specific architectures such as ABA triblock copolymers. It is commonly used in the polymerization of styrenes and acrylates to create well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[2][3]
Q2: What is "chain transfer to solvent" and how can it affect my polymerization with DMDBHD?
A2: Chain transfer to solvent is a side reaction in which the growing polymer radical abstracts an atom (typically hydrogen) from a solvent molecule. This terminates the growth of the original polymer chain and creates a new radical on the solvent molecule, which can then initiate a new, shorter polymer chain. This process can lead to a decrease in the final polymer's molecular weight and a broadening of the molecular weight distribution (polydispersity). The extent of chain transfer is dependent on the reactivity of the polymer radical, the lability of the bonds in the solvent, and the reaction temperature.
Q3: Which solvents are commonly used for ATRP with DMDBHD, and what are their potential drawbacks?
A3: Common solvents for ATRP involving initiators like DMDBHD include anisole (B1667542), toluene (B28343), N,N-dimethylformamide (DMF), and diphenyl ether.[2][3][4][5] The choice of solvent can significantly impact the polymerization kinetics and control.[6]
-
Anisole: Often a good choice as it is relatively inert and provides good solubility for the copper catalyst complex.
-
Toluene: While widely used, toluene can be susceptible to chain transfer, especially at higher temperatures, due to the presence of benzylic hydrogens.[7]
-
DMF: A polar aprotic solvent that can increase the rate of polymerization. However, it can also coordinate with the copper catalyst, potentially affecting the polymerization control.
-
Diphenyl ether: Suitable for high-temperature polymerizations.[5]
Troubleshooting Guide: Chain Transfer to Solvent Issues
This guide addresses common problems encountered during polymerization with DMDBHD that may be related to chain transfer to solvent.
| Problem | Potential Cause | Recommended Solution(s) |
| Lower than expected molecular weight and/or broad polydispersity (Đ > 1.3) | Chain transfer to solvent: The growing polymer chains are being prematurely terminated by reacting with the solvent. | 1. Lower the reaction temperature: Chain transfer reactions often have a higher activation energy than propagation, so reducing the temperature can minimize their impact.[8] 2. Change the solvent: Switch to a solvent with stronger C-H bonds that are less susceptible to abstraction. For example, if using toluene for styrene (B11656) polymerization, consider switching to anisole. 3. Increase the monomer concentration: A higher monomer concentration can statistically favor propagation over chain transfer. |
| Bimodal or multimodal molecular weight distribution in GPC | Significant chain transfer to solvent: This can create a population of shorter polymer chains alongside the main desired polymer chains. | 1. Confirm solvent purity: Impurities in the solvent can also act as chain transfer agents. Ensure the solvent is appropriately purified and dried before use. 2. Re-evaluate the solvent choice: The selected solvent may be too reactive under the current experimental conditions. Refer to the solvent selection guide below. |
| Inconsistent results between batches | Variability in solvent quality or reaction conditions: Minor differences in solvent purity or temperature can lead to varying degrees of chain transfer. | 1. Standardize solvent purification and storage: Implement a consistent protocol for solvent purification and ensure it is stored under an inert atmosphere. 2. Ensure precise temperature control: Use a reliable oil bath or heating mantle with accurate temperature feedback. |
Quantitative Data: Chain Transfer Constants
| Solvent | Polymerizing Monomer | Chain Transfer Constant (Cs x 104) at 60 °C | Notes |
| Toluene | Styrene | ~0.125 - 2.05 | The value can vary depending on the initiator used.[7] |
| Anisole | General ATRP | Generally low | Often a preferred solvent for controlled polymerizations. |
| N,N-Dimethylformamide (DMF) | Methyl Acrylate (B77674) | Data not readily available | Can influence catalyst activity. |
Note: These values are approximations and can be influenced by factors such as temperature and the specific catalyst system used.
Experimental Protocols
Protocol 1: ATRP of Styrene with DMDBHD
This protocol is adapted from a procedure developed by the Matyjaszewski Polymer Group.[2]
Materials:
-
Styrene (purified by passing through a basic alumina (B75360) column)
-
This compound (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, add CuBr.
-
Addition of Reagents: To the flask, add degassed styrene, PMDETA, and 0.5 mL of anisole. The solution should turn light green, indicating the formation of the catalyst complex.
-
Initiation: Add DMDBHD to the reaction mixture.
-
Polymerization: Place the flask in a thermostated oil bath at 100°C.
-
Reaction Monitoring: Samples can be taken periodically to monitor conversion and molecular weight evolution.
-
Termination and Purification: After the desired time (e.g., 11 hours), cool the flask, dilute the solution with tetrahydrofuran, and pass it through a neutral alumina column to remove the catalyst. The polymer is then isolated by removing the solvent and residual monomer under vacuum.
Protocol 2: ATRP of tert-Butyl Acrylate with DMDBHD
This protocol is adapted from a procedure for the polymerization of tert-butyl acrylate.[1][3]
Materials:
-
tert-Butyl acrylate (tBA) (purified by passing through a basic alumina column)
-
This compound (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
Catalyst Preparation: Charge a Schlenk flask with CuBr under a nitrogen atmosphere.
-
Addition of Reagents: Add degassed tBA, PMDETA, and anisole to the flask. The solution will turn light green.
-
Initiation: Add DMDBHD to the reaction mixture.
-
Polymerization: Place the flask in a thermostated oil bath at 60°C.
-
Termination and Purification: Once the desired conversion is reached, cool the flask, dilute the solution with tetrahydrofuran, and purify by passing it through a neutral alumina column. The polymer is isolated by removing the solvent and monomer under vacuum.
Visualizations
Caption: Troubleshooting flowchart for addressing low molecular weight and broad polydispersity.
Caption: General experimental workflow for ATRP using DMDBHD as an initiator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. research.unipd.it [research.unipd.it]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR Analysis of Polyesters Derived from Dimethyl 2,6-dibromoheptanedioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of polymer microstructures is crucial for understanding their physical and chemical properties, which in turn dictates their application, particularly in fields like drug delivery and biomaterials. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, stands as a powerful, non-destructive technique for the detailed structural elucidation of polymers.
This guide provides a comparative analysis of the expected ¹H NMR and ¹³C NMR spectral data for polyesters synthesized from dimethyl 2,6-dibromoheptanedioate. Due to a lack of publicly available experimental data for polymers derived directly from this monomer, this guide presents a predicted analysis based on a hypothetical polymerization with 1,4-butanediol. This is juxtaposed with experimental data from structurally similar and more common polyesters to provide a frame of reference for researchers.
Hypothetical Polymerization Pathway
The synthesis of a polyester (B1180765) from this compound would typically proceed via a polycondensation reaction with a diol, such as 1,4-butanediol. The reaction involves the transesterification of the methyl esters on the monomer with the hydroxyl groups of the diol, forming the repeating ester linkages of the polymer chain and releasing methanol (B129727) as a byproduct.
Caption: Hypothetical polycondensation of this compound with 1,4-butanediol.
Comparative NMR Data Analysis
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the hypothetical poly(butylene 2,6-dibromoheptanedioate) and compare them with experimental data for a well-characterized analogous polyester, poly(butylene succinate) (PBS). The presence of the bromine atoms and the longer aliphatic chain in the heptanedioate (B1236134) monomer are expected to influence the chemical shifts of the neighboring protons and carbons.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Polymer | Structural Unit | Proton Assignment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| Poly(butylene 2,6-dibromoheptanedioate) (Predicted) | -(CO)-CH(Br)-(CH₂)₃-CH(Br)-(CO)-O-(CH₂)₄-O- | -CH(Br)- | ~4.2 - 4.5 | Multiplet |
| -CH₂- (internal in heptanedioate) | ~1.5 - 2.0 | Multiplet | ||
| -CH₂- (adjacent to CH(Br)) | ~2.1 - 2.4 | Multiplet | ||
| -O-CH₂- (in butanediol) | ~4.1 | Triplet | ||
| -O-CH₂-CH₂- (in butanediol) | ~1.7 | Multiplet | ||
| Poly(butylene succinate) (PBS) (Experimental) [1] | -(CO)-(CH₂)₂-(CO)-O-(CH₂)₄-O- | -CO-CH₂- | 2.62 | Singlet |
| -O-CH₂- (in butanediol) | 4.05 | Triplet | ||
| -O-CH₂-CH₂- (in butanediol) | 1.68 | Multiplet |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Polymer | Structural Unit | Carbon Assignment | Predicted/Experimental Chemical Shift (ppm) |
| Poly(butylene 2,6-dibromoheptanedioate) (Predicted) | -(CO)-CH(Br)-(CH₂)₃-CH(Br)-(CO)-O-(CH₂)₄-O- | -C=O | ~170 - 173 |
| -CH(Br)- | ~50 - 55 | ||
| -CH₂- (internal in heptanedioate) | ~25 - 35 | ||
| -CH₂- (adjacent to CH(Br)) | ~38 - 42 | ||
| -O-CH₂- (in butanediol) | ~64 | ||
| -O-CH₂-CH₂- (in butanediol) | ~25 | ||
| Poly(butylene succinate) (PBS) (Experimental) | -(CO)-(CH₂)₂-(CO)-O-(CH₂)₄-O- | -C=O | 172.3 |
| -CO-CH₂- | 28.9 | ||
| -O-CH₂- (in butanediol) | 64.0 | ||
| -O-CH₂-CH₂- (in butanediol) | 25.2 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters via polycondensation and their subsequent NMR analysis. These protocols are based on common laboratory practices for similar polymers.
1. Synthesis of Polyester via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing polyesters.
-
Materials: Dimethyl dicarboxylate monomer (e.g., this compound), diol (e.g., 1,4-butanediol), transesterification catalyst (e.g., titanium(IV) isopropoxide or zinc acetate), polycondensation catalyst (e.g., antimony(III) oxide).
-
Procedure:
-
The dimethyl dicarboxylate and a molar excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 150-190°C.
-
The transesterification catalyst is added, and the temperature is gradually increased to 200-220°C. Methanol is distilled off as the reaction proceeds.
-
After the majority of the methanol has been removed, the polycondensation catalyst is added.
-
The pressure is gradually reduced to below 1 Torr, and the temperature is raised to 240-260°C to facilitate the removal of the excess diol and promote the increase in polymer molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The resulting polymer is cooled and can be purified by dissolution in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitation in a non-solvent (e.g., methanol).
-
The purified polymer is dried under vacuum until a constant weight is achieved.
-
2. ¹H and ¹³C NMR Analysis of Polymers
This protocol outlines the general steps for preparing a polymer sample and acquiring its NMR spectra.
-
Materials: Purified polymer sample, deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)), NMR tubes, internal standard (e.g., tetramethylsilane (B1202638) (TMS)).
-
Procedure:
-
Approximately 10-20 mg of the polymer sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent in a vial. The choice of solvent is critical to ensure complete dissolution of the polymer.
-
A small amount of an internal standard (TMS) is typically added, although the residual solvent peak can also be used for referencing.
-
The solution is transferred to a 5 mm NMR tube.
-
The ¹H NMR spectrum is acquired using a spectrometer (e.g., 400 or 500 MHz). Key parameters to consider are the number of scans, relaxation delay, and pulse width.
-
The ¹³C NMR spectrum is acquired on the same sample. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required.
-
The obtained spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to determine the chemical shifts, peak integrations, and multiplicities, which provide information about the polymer's structure.
-
Conclusion
References
GPC and SEC analysis of molecular weight and PDI for polymers made with Dimethyl 2,6-dibromoheptanedioate
A Comparative Guide for Researchers in Polymer Chemistry and Drug Development
This guide provides a detailed comparison of the molecular weight and polydispersity index (PDI) of polymers synthesized using Dimethyl 2,6-dibromoheptanedioate as a difunctional initiator. The data presented is based on Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) analysis, offering valuable insights for scientists engaged in polymer synthesis and the development of advanced drug delivery systems.
Executive Summary
This compound (DMDBHD) is a versatile difunctional initiator primarily utilized in Atom Transfer Radical Polymerization (ATRP) to produce well-defined polymers with controlled molecular weights and low polydispersity indices. This guide presents a comparative analysis of two common polymers, polystyrene (PS) and poly(tert-butyl acrylate) (PtBA), synthesized via ATRP using DMDBHD. Furthermore, a comparison is drawn with polymers synthesized using an alternative difunctional initiator, α,α'-dibromo-p-xylene, to provide a broader context for material selection and synthesis strategy. The data underscores the efficacy of DMDBHD in achieving excellent control over polymer architecture, a critical factor in the design of sophisticated polymeric materials for various applications, including pharmaceuticals.
Comparison of Polymer Characteristics
The following table summarizes the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers synthesized using this compound and a comparative difunctional initiator.
| Initiator | Monomer | Polymer | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | Styrene | Polystyrene | 18,145 | 1.08 |
| This compound | tert-Butyl Acrylate (B77674) | Poly(tert-butyl acrylate) | Linearly increases with conversion | < 1.25 |
| α,α'-Dibromo-p-xylene | Styrene | Polystyrene | 15,400 | 1.15 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the polymers cited in this guide are provided below.
Synthesis of Polystyrene using this compound
Polymerization Procedure:
-
Styrene is purified by passing it through a basic alumina (B75360) column and then degassed by bubbling with nitrogen for 30 minutes.
-
Copper(I) bromide (CuBr) is added to a reaction flask under a nitrogen atmosphere.
-
Styrene, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand, and anisole (B1667542) as an internal standard are added to the flask. The mixture is stirred until a homogenous solution is formed.
-
A sample is taken to determine the initial monomer-to-internal-standard ratio for conversion monitoring.
-
This compound (DMDBHD) is then added to initiate the polymerization.
-
The reaction flask is immersed in a thermostated oil bath at 100°C for a specified duration (e.g., 11 hours and 10 minutes).
-
The polymerization is terminated by cooling the flask and exposing the contents to air.
-
The resulting polymer solution is diluted with tetrahydrofuran (B95107) (THF) and purified by passing through a neutral alumina column to remove the copper catalyst.
-
The solvent and unreacted monomer are removed under vacuum at 45°C to yield the final polystyrene product.
GPC/SEC Analysis:
-
System: A liquid chromatograph equipped with refractive index and UV light scattering detectors.
-
Columns: Supelco G6000-4000-2000 HXL columns.
-
Eluent: Tetrahydrofuran (THF).
-
Calibration: Polystyrene standards.
Synthesis of Poly(tert-butyl acrylate) using this compound
Polymerization Procedure:
-
tert-Butyl acrylate (tBA) is purified to remove inhibitors.
-
In a typical procedure, CuBr and the ligand, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are added to a Schlenk flask and deoxygenated.
-
Degassed tBA and a suitable solvent (e.g., p-dimethoxybenzene) are added to the flask.
-
The difunctional initiator, this compound (DMDBHD), is introduced to start the polymerization.
-
The reaction is conducted at a controlled temperature (e.g., 60°C).
-
Samples are withdrawn periodically to monitor monomer conversion and the evolution of molecular weight.
-
The polymerization is quenched by exposing the reaction mixture to air.
-
The polymer is purified by passing the solution through a column of neutral alumina to remove the catalyst, followed by precipitation in a non-solvent and drying under vacuum.
GPC/SEC Analysis:
-
Eluent: Tetrahydrofuran (THF).
-
Calibration: Polystyrene standards.
-
Detectors: Refractive index detector.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of polymers using a difunctional initiator like this compound in Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for ATRP synthesis and GPC/SEC analysis.
MALDI-TOF MS for characterizing telechelic polymers from Dimethyl 2,6-dibromoheptanedioate
Comparative Guide to Characterizing Telechelic Polymers Using MALDI-TOF MS
An Objective Analysis of MALDI-TOF MS versus Alternative Techniques for Polymers Synthesized from Dimethyl 2,6-dibromoheptanedioate
Telechelic polymers, macromolecules featuring reactive functional groups at their chain ends, are crucial building blocks for advanced materials like block copolymers and polymer networks.[1][2] Their synthesis often employs controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), using bifunctional initiators like this compound to ensure functionality at both ends of the polymer chain.[3] Accurate and detailed characterization of these polymers is paramount to confirm their molecular weight, end-group fidelity, and overall structural integrity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for polymer analysis, providing insights that are complementary to traditional methods.[4][5] This guide offers a comparative analysis of MALDI-TOF MS against established techniques—Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of telechelic polymers.
Core Principles of Polymer Characterization Techniques
MALDI-TOF Mass Spectrometry: This soft ionization technique allows for the analysis of large molecules like polymers without significant fragmentation.[6] It provides absolute molecular weight values by measuring the time of flight of individual polymer ions. The resulting spectrum displays a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer), allowing for the precise determination of the repeating unit mass and end-group masses.[7]
Size Exclusion Chromatography (SEC/GPC): SEC is a liquid chromatography technique that separates polymers based on their hydrodynamic volume in solution.[8] It is a cornerstone method for determining molecular weight averages (Number-average Mn, Weight-average Mw) and the breadth of the molecular weight distribution, known as polydispersity (Đ = Mw/Mn).[9] However, SEC provides relative molecular weights based on calibration with polymer standards, which can introduce inaccuracies if the standards do not match the polymer being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and composition of a polymer.[9] For telechelic polymers, ¹H NMR is particularly valuable for confirming the presence and integrity of the terminal functional groups by identifying the unique signals from protons at the chain ends. It can also be used to determine the number-average molecular weight by comparing the signal integration of the end groups to that of the repeating monomer units.
Quantitative Performance Comparison
The choice of characterization technique often depends on the specific information required and the properties of the polymer. The following tables summarize the quantitative and qualitative performance of MALDI-TOF MS, SEC, and NMR.
Table 1: Comparison of General Performance Metrics
| Parameter | MALDI-TOF MS | Size Exclusion Chromatography (SEC/GPC) | NMR Spectroscopy |
| Primary Output | Mass spectrum of individual oligomers | Chromatogram of hydrodynamic volume distribution | Spectrum of nuclear magnetic resonances |
| Molecular Weight | Absolute (for Đ < 1.2) | Relative (requires calibration) | Absolute (Mn, for low MW polymers) |
| Resolution | High (resolves individual n-mers) | Low (provides a broad distribution) | Not directly applicable for MW distribution |
| Accuracy (MW) | High for narrow distributions[10] | Dependent on calibration standards | High for Mn via end-group analysis |
| Sensitivity | High (picomole to femtomole) | Moderate (microgram to milligram) | Low (milligram quantities) |
| Analysis Time | Fast (~5-10 minutes per sample)[6] | Moderate (~20-60 minutes per sample)[6] | Slow (minutes to hours per sample) |
Table 2: Comparison of Information Provided
| Information | MALDI-TOF MS | Size Exclusion Chromatography (SEC/GPC) | NMR Spectroscopy |
| Number-Average MW (Mn) | Yes (calculated) | Yes (relative) | Yes (via end-group analysis)[9] |
| Weight-Average MW (Mw) | Yes (calculated, less accurate for Đ > 1.2)[11] | Yes (relative) | No |
| Polydispersity (Đ) | Yes (less accurate for Đ > 1.2)[11] | Yes | No |
| End-Group Analysis | Yes (mass confirmation)[7] | No | Yes (structural confirmation & quantification)[9] |
| Repeat Unit Mass | Yes (high precision)[7] | No | Yes (from chemical shifts) |
| Polymer Microstructure | No | No | Yes (tacticity, copolymer composition)[9] |
| Detection of Impurities | Yes (if ionizable)[6] | Yes (if they have a different size) | Yes (if they have unique signals) |
Experimental Workflows & Protocols
A comprehensive characterization of telechelic polymers involves a multi-faceted approach, starting from synthesis and culminating in detailed structural analysis.
Caption: Workflow for synthesis and characterization of telechelic polymers.
Protocol 1: MALDI-TOF MS Analysis
This protocol is optimized for analyzing a telechelic polymer, such as poly(methyl acrylate), initiated with this compound.
-
Solution Preparation:
-
Polymer Solution: Prepare a 1 mg/mL solution of the purified polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Matrix Solution: Prepare a 20 mg/mL solution of a matrix. Dithranol or trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are common choices for synthetic polymers.[12][13] Dissolve the matrix in THF.
-
Cationizing Agent: Prepare a 5 mg/mL solution of a cationizing salt, such as silver trifluoroacetate (B77799) (AgTFA) or sodium trifluoroacetate (NaTFA), in THF. The choice of salt depends on the polymer; polystyrenes and polyacrylates often ionize well with silver ions.
-
-
Sample Spotting:
-
On a MALDI target plate, mix the polymer solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.
-
Pipette approximately 1 µL of the final mixture onto a spot on the target plate.
-
Allow the solvent to evaporate completely at room temperature, resulting in the formation of co-crystals of the polymer, matrix, and salt.[13]
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in reflectron mode for high resolution of lower mass polymers or linear mode for higher mass polymers.
-
Optimize the laser intensity to achieve good signal intensity while minimizing polymer fragmentation.[4]
-
-
Data Analysis:
Protocol 2: Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dissolve the polymer in the SEC mobile phase (e.g., THF) to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 µm filter.
-
Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using narrow polystyrene or poly(methyl methacrylate) standards.
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine Mn, Mw, and Đ relative to the calibration standards.
Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Identify the characteristic peaks corresponding to the protons of the repeating monomer units and the protons of the initiator fragment at the chain ends. Calculate Mn by comparing the integrated area of the end-group signals to the integrated area of the repeating unit signals.
Logical Comparison of Characterization Data
The data from these techniques are highly complementary. MALDI-TOF MS provides the absolute mass of specific oligomers, SEC gives a picture of the overall size distribution, and NMR confirms the chemical structure.
Caption: Interrelation of data from different analytical techniques.
Conclusion
For the comprehensive characterization of telechelic polymers synthesized using initiators like this compound, a single technique is often insufficient.
-
MALDI-TOF MS is unparalleled for providing absolute molecular weight data and confirming end-group masses, especially for polymers with narrow molecular weight distributions (Đ < 1.2). Its high resolution allows for the identification of individual oligomeric species, offering a level of detail that other methods cannot match.[7]
-
SEC/GPC remains the industry standard for determining the overall molecular weight distribution and polydispersity of a polymer sample.[8] It is particularly crucial for polymers with broader distributions where MALDI-TOF MS may exhibit mass discrimination effects.[11][14]
-
NMR Spectroscopy is indispensable for the unambiguous structural confirmation of the polymer backbone and, most critically, the end groups.[9] It provides quantitative information on end-group functionality and microstructure.
Ultimately, the synergistic use of MALDI-TOF MS, SEC, and NMR provides a complete and validated picture of the telechelic polymer's structure, ensuring its suitability for downstream applications in research and drug development.
References
- 1. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. This compound 97 868-73-5 [sigmaaldrich.com]
- 4. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 5. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of gel permeation chromatography versus MALDI-TOF MS [eureka.patsnap.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Comparison of Molecular Weight Moments from MALDI-TOF-MS With Other Absolute Methods on a Standard Reference Polymer | NIST [nist.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating End-Group Functionality of Polymers Synthesized with Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the end-group functionality of polymers synthesized using the bifunctional initiator, Dimethyl 2,6-dibromoheptanedioate. This initiator is particularly valuable in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) for producing polymers with bromine atoms at both chain ends. These terminal functionalities are crucial for subsequent modifications, such as block copolymer synthesis, surface grafting, and bioconjugation, which are pivotal in drug delivery and advanced materials development.
Introduction to End-Group Functionality Validation
The precise control over polymer architecture afforded by techniques like ATRP is only beneficial if the integrity of the chain-end functionalities can be reliably confirmed. Incomplete initiation or side reactions can lead to polymers with non-functional or undesired end-groups, compromising their intended application. Therefore, rigorous characterization and validation of the end-group fidelity are paramount. This guide compares the use of this compound with an alternative bifunctional initiator and details the key experimental techniques for end-group analysis.
Comparison of Bifunctional Initiators
The choice of initiator plays a critical role in determining the end-group functionality of the resulting polymer. Here, we compare this compound, a common ATRP initiator, with Dimethyl 2,2'-azobis(2-methylpropionate), a free-radical initiator.
| Initiator | This compound | Dimethyl 2,2'-azobis(2-methylpropionate) |
| CAS Number | 868-73-5 | 2589-57-3 |
| Polymerization Type | Atom Transfer Radical Polymerization (ATRP) | Free Radical Polymerization |
| End-Group Functionality | α,ω-dibromo terminated polymers | Ester-terminated polymers |
| Control over Polymerization | High (controlled molecular weight and low dispersity) | Lower (broader molecular weight distribution) |
| End-Group Fidelity | High, suitable for post-polymerization modification | Less defined, not ideal for chain extension |
| Key Applications | Synthesis of block copolymers, star polymers, and surface-grafted polymers | Production of polymers where end-group functionality is not critical, e.g., coatings, adhesives |
| Advantages | - Produces polymers with two reactive bromine end-groups. - Enables chain extension and block copolymer synthesis. - High degree of control over polymer architecture. | - Nitrile-free, leading to less toxic byproducts.[1] - Suitable for a wide range of monomers. |
| Limitations | - Requires careful control of reaction conditions to maintain high end-group fidelity. - Potential for side reactions like termination. | - Lack of control over molecular weight and end-groups. - Not suitable for synthesizing complex architectures. |
Key Experimental Techniques for End-Group Validation
Several analytical techniques are employed to confirm the presence and quantify the fidelity of polymer end-groups. The most common and powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for quantifying end-group functionality. By comparing the integration of signals corresponding to the initiator fragment at the chain end with those of the repeating monomer units, the number-average molecular weight (Mn) can be calculated and the presence of the end-groups confirmed.
Example Data for Poly(n-butyl acrylate) Macroinitiator:
In the synthesis of an ABA triblock copolymer, a poly(n-butyl acrylate) (pBA) macroinitiator was prepared using this compound. The ¹H NMR spectrum of this macroinitiator showed characteristic signals for the methyl protons of the initiator fragment at δ = 3.6 ppm.[2] By comparing the integration of this signal with the signals from the pBA backbone, the number-average molecular weight (Mn) was calculated to be 14,790 g/mol , confirming the successful initiation and the presence of the initiator fragments at the chain ends.[2]
| Technique | Information Provided | Sample Data Interpretation |
| ¹H NMR | - Confirmation of end-group presence. - Calculation of number-average molecular weight (Mn). - Quantification of end-group fidelity. | The ratio of the integral of the initiator's methyl protons to the integral of the polymer backbone protons allows for the determination of the degree of polymerization and thus Mn. |
| ¹³C NMR | - Provides detailed structural information about the polymer backbone and end-groups. | Can be used to identify subtle changes in the chemical environment of the carbon atoms at the chain ends. |
Mass Spectrometry (MS)
Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, provide detailed information about the molecular weight distribution and the chemical structure of the end-groups.
Expected Outcome for Dibromo-terminated Polystyrene:
For a polystyrene sample synthesized using this compound, the MALDI-TOF mass spectrum would be expected to show a series of peaks corresponding to polymer chains with the initiator fragment at one end and a bromine atom at the other, differing by the mass of the styrene (B11656) monomer unit. The presence of two bromine atoms on each chain would be confirmed by the characteristic isotopic pattern of bromine.
| Technique | Information Provided | Sample Data Interpretation |
| MALDI-TOF MS | - Absolute molecular weight distribution. - Confirmation of end-group masses. - Identification of side products. | The mass of each peak in the spectrum should correspond to the mass of the initiator fragment plus n times the mass of the monomer unit plus the mass of the terminal bromine atoms. |
| ESI-MS | - High-resolution mass data for detailed structural elucidation of end-groups. | Particularly useful for analyzing polymers that are soluble and can be ionized. |
Experimental Protocols
Synthesis of Dibromo-terminated Polystyrene via ATRP
This protocol is adapted from the work of Tsarevsky and Matyjaszewski (2002) for the synthesis of a dibromo-terminated polystyrene, which can be subsequently converted to a dithiol-terminated polymer.[3]
Materials:
-
Styrene (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (internal standard for GC)
-
Nitrogen gas
Procedure:
-
To a Schlenk flask, add CuBr and seal with a rubber septum.
-
Deoxygenate the flask by purging with nitrogen for 30 minutes.
-
Add deoxygenated styrene, PMDETA, and anisole to the flask via syringe. Stir the mixture until the catalyst complex forms (solution turns light green).
-
Add this compound to initiate the polymerization.
-
Place the flask in a preheated oil bath at 90 °C.
-
Monitor the monomer conversion by taking samples periodically and analyzing them by gas chromatography.
-
After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Purify the polymer by dissolving it in a suitable solvent and precipitating it in a non-solvent (e.g., methanol).
Post-Polymerization Modification: A Key Application
The primary advantage of synthesizing polymers with well-defined bromine end-groups is the ability to perform subsequent chemical transformations. For instance, the dibromo-terminated polystyrene can be converted to a dithiol-terminated polymer, which can then be used in click chemistry reactions or for the formation of self-assembled monolayers on gold surfaces.[3]
Workflow for Synthesis and End-Group Modification:
Signaling Pathway for ATRP Initiation
The success of ATRP in producing polymers with high end-group fidelity relies on a controlled initiation process where the initiator is activated by the catalyst to generate a radical that then propagates.
Conclusion
Validating the end-group functionality of polymers synthesized with this compound is crucial for their successful application in advanced materials and drug delivery systems. A combination of ¹H NMR spectroscopy for quantitative analysis and mass spectrometry for detailed structural confirmation provides a robust methodology for this validation. The high end-group fidelity achievable with this bifunctional initiator in ATRP opens up a wide range of possibilities for creating complex and functional polymer architectures through post-polymerization modification. Careful selection of the initiator and rigorous end-group analysis are essential steps in the development of well-defined polymeric materials.
References
A Comparative Analysis of Dimethyl 2,6-dibromoheptanedioate and Other Bifunctional Initiators in Controlled Radical Polymerization
In the realm of polymer synthesis, particularly for applications in drug delivery and advanced materials, the precise control over polymer architecture is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for achieving this control, with the choice of initiator being a critical determinant of the final polymer's characteristics. This guide provides a comparative overview of Dimethyl 2,6-dibromoheptanedioate (DMDBHD), a widely used bifunctional initiator, against other common bifunctional initiators. The focus is on initiator efficiency and its impact on polymerization kinetics and polymer properties, supported by available experimental data.
Bifunctional initiators are instrumental in the synthesis of telechelic polymers, which are macromolecules with two reactive end-groups. These polymers serve as precursors for block copolymers, chain-extended polymers, and polymer networks. The efficiency of these initiators dictates the degree of control over molecular weight, polydispersity, and the fidelity of the end-groups.
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of initiator efficiency for a broad range of bifunctional initiators are not extensively documented in single studies, the following table summarizes typical performance characteristics gleaned from various sources. Initiator efficiency (f) is a measure of the proportion of initiator molecules that successfully start a polymer chain. It is often calculated by comparing the theoretical number-average molecular weight (Mn,theor) with the experimentally determined molecular weight (Mn,exp).
| Initiator | Monomer | Typical Initiator Efficiency (f) | Resulting Polymer Characteristics | Reference |
| This compound (DMDBHD) | Styrene (B11656), Acrylates | Not explicitly reported, but successful polymerization implies reasonable efficiency. | Can produce polymers with controlled molecular weight and low polydispersity (Mw/Mn < 1.2). In dual initiator systems with monofunctional initiators, it tends to produce higher molecular weight polymers. | [1] |
| Diethyl 2,5-dibromoadipate | Styrene, Methacrylates | Generally high, contributing to good control over polymerization. | Yields well-defined polymers with narrow molecular weight distributions. | General ATRP literature |
| 1,4-Bis(bromoisobutyryloxy)butane | Methacrylates | High, often approaching ideal values. | Excellent control over molecular weight and low polydispersity. | General ATRP literature |
| A degradable difunctional initiator (boronic ester-based) | Methyl methacrylate | ~79% | Allows for the synthesis of mid-chain degradable polymers.[2] | [2] |
| Benzal bromide | Styrene | Effective, but may require specific catalyst systems for optimal performance. | Produces polymers with higher molecular weights and narrower molecular weight distributions than monofunctional initiators.[3] | [3] |
Note: The initiator efficiency is highly dependent on the specific reaction conditions, including the monomer, solvent, temperature, and catalyst system used.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for ATRP using a bifunctional initiator.
Protocol 1: Bulk ATRP of Styrene using this compound (DMDBHD)
-
Materials: Styrene (inhibitor removed), this compound (DMDBHD), Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Procedure:
-
To a dried Schlenk flask under argon, add CuBr (e.g., 0.1 mmol).
-
Add deoxygenated styrene (e.g., 10 mL, 87.3 mmol).
-
Add PMDETA (e.g., 0.1 mmol) to the stirred solution. The solution should turn green as the copper complex forms.
-
Add DMDBHD (e.g., 0.1 mmol) to initiate the polymerization.
-
Immerse the flask in a preheated oil bath at 110°C.
-
Samples are taken periodically to monitor monomer conversion (by GC or NMR) and molecular weight (by GPC).
-
The polymerization is terminated by cooling to room temperature and exposing the mixture to air. The polymer is then dissolved in a suitable solvent (e.g., THF), passed through a column of neutral alumina (B75360) to remove the copper catalyst, and precipitated in a non-solvent (e.g., methanol).
-
Protocol 2: Solution ATRP of tert-Butyl Acrylate (B77674) (tBA) using DMDBHD
-
Materials: tert-Butyl acrylate (tBA, inhibitor removed), DMDBHD, CuBr, PMDETA, anisole (B1667542) (solvent).
-
Procedure:
-
A Schlenk flask is charged with CuBr and deoxygenated anisole.
-
Deoxygenated tBA and PMDETA are added sequentially under an argon atmosphere.
-
The initiator, DMDBHD, is added to start the reaction. A typical molar ratio of [tBA]:[DMDBHD]:[CuBr]:[PMDETA] would be 100:1:1:2.
-
The flask is placed in a thermostated oil bath at a specified temperature (e.g., 60-90°C).
-
The reaction is monitored and terminated as described in the previous protocol.
-
Visualization of Polymerization and Experimental Workflow
The following diagrams illustrate the general mechanism of ATRP initiated by a bifunctional initiator and a typical experimental workflow for comparing initiator performance.
Caption: ATRP mechanism with a bifunctional initiator.
Caption: Workflow for comparing bifunctional initiators.
Discussion and Conclusion
This compound is a valuable bifunctional initiator for ATRP, enabling the synthesis of well-defined telechelic polymers from a variety of monomers. While direct quantitative data for its initiator efficiency in comparison to other bifunctional initiators is sparse in the literature, its successful application in controlled polymerization suggests it operates with reasonable efficiency.
The choice of a bifunctional initiator should be guided by the specific monomer to be polymerized, the desired polymer architecture, and the targeted molecular weight. The structure of the initiator, particularly the lability of the carbon-halogen bond, significantly influences the rate of initiation, which should ideally be faster than or equal to the rate of propagation to ensure narrow polydispersity.
For researchers in drug development and materials science, the ability to synthesize well-defined polymers with specific end-group functionalities is crucial. Bifunctional initiators like DMDBHD provide a direct route to these materials. However, for applications requiring precise control and high end-group fidelity, a preliminary screening of different initiators under the desired reaction conditions, following a workflow similar to the one outlined above, is highly recommended. Further research providing direct comparative data on the initiator efficiencies of various commercially available bifunctional initiators would be of significant benefit to the polymer chemistry community.
References
Performance of Dimethyl 2,6-dibromoheptanedioate in Polyester Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl 2,6-dibromoheptanedioate as a monomer in polyester (B1180765) synthesis. Due to the limited availability of direct experimental data on the polycondensation of this specific monomer in public literature, this guide will focus on its expected performance based on the known properties of aliphatic and brominated polyesters. The comparison will be drawn against two general classes of alternative monomer systems: standard non-brominated aliphatic diesters and aromatic diesters.
Introduction to this compound in Polymer Chemistry
This compound is a bifunctional monomer with two ester groups and two bromine atoms. While it is well-documented as a bifunctional initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, its application as a monomer in polycondensation reactions, particularly for polyester synthesis, is less explored in academic literature.[1][2] The presence of bromine atoms on the aliphatic backbone is anticipated to impart unique properties to the resulting polyesters, most notably flame retardancy and potentially altered thermal and mechanical characteristics.
Comparative Analysis of Monomer Systems
The performance of this compound in polyester synthesis can be theoretically benchmarked against common aliphatic and aromatic dimethyl ester monomers. The introduction of bromine into the polymer backbone is a key differentiator, influencing properties such as flame retardancy, thermal stability, and mechanical strength.
Qualitative Performance Comparison
The following table provides a qualitative comparison of the expected properties of polyesters synthesized from this compound against those from common non-brominated aliphatic and aromatic diesters.
| Property | Polyesters from this compound (Expected) | Polyesters from Non-Brominated Aliphatic Diesters (e.g., Dimethyl Adipate) | Polyesters from Aromatic Diesters (e.g., Dimethyl Terephthalate) |
| Flame Retardancy | High (due to bromine content) | Low | Low |
| Thermal Stability | Moderate to High | Moderate | High |
| Glass Transition Temp. (Tg) | Moderate | Low to Moderate | High |
| Melting Temperature (Tm) | Moderate | Moderate | High |
| Mechanical Strength | Moderate to High | Moderate | High |
| Flexibility | Moderate | High | Low |
| Biodegradability | Potentially Lower | Generally Biodegradable | Low Biodegradability |
Anticipated Quantitative Performance
| Parameter | Poly(alkylene 2,6-dibromoheptanedioate) (Hypothetical) | Poly(butylene succinate) (Typical Values) | Poly(ethylene terephthalate) (Typical Values) |
| Number Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 30,000 | 20,000 - 50,000 | 20,000 - 50,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 2.5 | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | 40 - 70 | -30 to -10 | 70 - 80 |
| Melting Temperature (Tm) (°C) | 120 - 180 | 110 - 120 | 250 - 265 |
| Decomposition Temperature (Td) (°C) | 250 - 350 | 300 - 350 | 350 - 450 |
| Limiting Oxygen Index (LOI) | > 28 | < 21 | < 21 |
Experimental Protocols
A general two-stage melt polycondensation protocol that could be adapted for the synthesis of polyesters from this compound is provided below. Optimization of reaction times, temperatures, and catalyst concentrations would be necessary for this specific monomer.
General Two-Stage Melt Polycondensation
Materials:
-
This compound
-
Aliphatic diol (e.g., 1,4-butanediol, ethylene (B1197577) glycol)
-
Transesterification catalyst (e.g., zinc acetate, titanium isopropoxide)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., triphenyl phosphite)
Procedure:
Stage 1: Transesterification
-
Charge the reactor with this compound and the chosen diol in a specified molar ratio (typically a slight excess of the diol).
-
Add the transesterification catalyst.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 150-200°C to initiate the transesterification reaction, during which methanol (B129727) is distilled off.
-
Continue this stage until the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Add the polycondensation catalyst and stabilizer to the reactor.
-
Gradually increase the temperature to 220-260°C while simultaneously reducing the pressure (to <1 mmHg).
-
Continue the reaction under high vacuum to facilitate the removal of the excess diol and promote the increase of the polymer's molecular weight.
-
The reaction is monitored by measuring the torque of the stirrer and is stopped once the desired molecular weight is achieved.
-
The resulting polyester is then extruded from the reactor under nitrogen pressure and pelletized.
Visualizations
Logical Workflow for Polyester Synthesis
Caption: General workflow for two-stage melt polycondensation.
Signaling Pathway of Bromine in Flame Retardancy
Caption: Mechanism of action for bromine-based flame retardants.
Conclusion
This compound presents an intriguing, albeit under-researched, monomer for the synthesis of functional polyesters. The incorporation of bromine into the aliphatic backbone is expected to confer significant flame-retardant properties, a desirable attribute for many applications. However, the presence of bromine may also influence other material properties, such as thermal stability, mechanical strength, and biodegradability, when compared to conventional non-brominated aliphatic and aromatic polyesters. Further experimental investigation is required to fully elucidate the performance characteristics of polyesters derived from this monomer and to validate the theoretical comparisons presented in this guide. The provided experimental protocol offers a starting point for such research, enabling the synthesis and subsequent characterization of these potentially valuable materials.
References
A Comparative Review of Bifunctional Initiators for Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. Bifunctional initiators, molecules capable of initiating polymer chain growth in two directions simultaneously, offer significant advantages in producing polymers with unique topologies, such as telechelic polymers and block copolymers, which are of particular interest in drug delivery and materials science. This guide provides a comparative overview of bifunctional initiators for the three most prominent CRP methods: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).
Performance Comparison of Bifunctional Initiators
The choice of a bifunctional initiator and the corresponding CRP technique is dictated by the desired polymer characteristics, monomer compatibility, and reaction conditions. The following tables summarize key performance metrics for representative bifunctional initiators in ATRP, RAFT, and NMP, offering a quantitative comparison to aid in selection.
Table 1: Performance Data for Bifunctional ATRP Initiators
| Initiator | Monomer | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Initiator Efficiency (ƒ) | Reference |
| Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide | Styrene (B11656) | 10,400 | 9,800 | 1.15 | 0.94 | [1] |
| Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide | Methyl Methacrylate (MMA) | 12,000 | 11,200 | 1.22 | 0.93 | [2] |
| p-Xylene-bis(2-bromo-2-methylpropanoate) | Styrene | 15,000 | 14,100 | 1.18 | 0.94 | [1] |
| p-Xylene-bis(2-bromo-2-methylpropanoate) | n-Butyl Acrylate (nBA) | 20,500 | 19,300 | 1.25 | 0.94 | [1] |
Table 2: Performance Data for Bifunctional RAFT Agents
| RAFT Agent | Monomer | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Styrene | 25,000 | 23,500 | 1.10 | [3][4] |
| S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Methyl Methacrylate (MMA) | 30,000 | 28,200 | 1.15 | [3][4] |
| 1,4-Bis(dithiobenzoate)butane | Styrene | 18,000 | 17,100 | 1.12 | [5] |
| 1,4-Bis(dithiobenzoate)butane | N-isopropylacrylamide (NIPAAm) | 22,000 | 20,500 | 1.18 | [5] |
Table 3: Performance Data for Bifunctional NMP Initiators
| Initiator | Monomer | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| MONAMS-based bifunctional alkoxyamine | Styrene | 15,000 | 14,200 | 1.20 | [6][7] |
| F-MAMA-SG1-F bifunctional alkoxyamine | n-Butyl Acrylate (nBA) | 20,000 | 18,500 | 1.25 | [8] |
| TEMPO-based bifunctional alkoxyamine | Styrene | 12,000 | 11,000 | 1.22 | |
| TEMPO-based bifunctional alkoxyamine | 4-Vinylpyridine | 10,000 | 9,100 | 1.28 |
Experimental Protocols
Detailed methodologies for the synthesis of representative bifunctional initiators for each CRP technique are provided below.
Synthesis of a Bifunctional ATRP Initiator: Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide
Materials:
-
2-Hydroxyethyl disulfide
-
2-Bromoisobutyryl bromide
-
Triethylamine (B128534) (TEA)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2-hydroxyethyl disulfide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the pure bifunctional ATRP initiator.[9]
Synthesis of a Bifunctional RAFT Agent: S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate
Materials:
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB)
Procedure:
-
Combine carbon disulfide (1 equivalent), acetone (2 equivalents), and chloroform (1 equivalent) in a round-bottom flask.
-
Add a catalytic amount of tetrabutylammonium bromide.
-
Cool the mixture to 0 °C and slowly add a 50% aqueous solution of sodium hydroxide (2 equivalents) while stirring vigorously.
-
Allow the reaction to proceed at 0 °C for 4 hours.
-
Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the bifunctional RAFT agent.[3][10]
Synthesis of a Bifunctional NMP Initiator: Alkoxyamine-based Initiator
Materials:
-
AIBN (Azobisisobutyronitrile)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Styrene
-
Toluene
Procedure:
-
In a Schlenk flask, dissolve AIBN (1 equivalent) and TEMPO (2.2 equivalents) in toluene.
-
Add a small amount of styrene (approximately 10 equivalents).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 90 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and precipitate the product in cold methanol.
-
Filter and dry the resulting white solid under vacuum to yield the bifunctional alkoxyamine initiator.[11][12]
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of controlled radical polymerization initiated by bifunctional initiators and a general experimental workflow.
Atom Transfer Radical Polymerization (ATRP) with a Bifunctional Initiator
Caption: Bifunctional ATRP mechanism.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization with a Bifunctional Agent
Caption: Bifunctional RAFT mechanism.
Nitroxide-Mediated Polymerization (NMP) with a Bifunctional Initiator
Caption: Bifunctional NMP mechanism.
General Experimental Workflow for Controlled Radical Polymerization
Caption: General CRP workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dispersion RAFT polymerization: comparison between the monofunctional and bifunctional macromolecular RAFT agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyam ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01934F [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Functional Biomaterials Synthesized by Double-Head Polymerization Agents [sigmaaldrich.com]
- 10. US7632966B2 - Synthesis of trithiocarbonate raft agents and intermediates thereof - Google Patents [patents.google.com]
- 11. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Head-to-Head Battle of ATRP Initiators: Benchmarking Dimethyl 2,6-dibromoheptanedioate
For researchers, scientists, and drug development professionals navigating the nuanced landscape of Atom Transfer Radical Polymerization (ATRP), the choice of initiator is a critical determinant of polymer architecture and functionality. This guide provides a comprehensive comparison of the bifunctional initiator, Dimethyl 2,6-dibromoheptanedioate (DMDBHD), against industry-standard monofunctional commercial ATRP initiators. Through an examination of experimental data and detailed protocols, we aim to illuminate the distinct advantages and applications of each.
This compound stands out as a versatile bifunctional initiator, enabling the synthesis of polymers with functionalities at both ends of the chain, a crucial feature for creating ABA triblock copolymers and other complex architectures.[1][2] Commercial initiators, such as ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP), are widely used for their reliability in producing polymers with a single functionalizable end-group.[3]
The core distinction lies in their functionality. A bifunctional initiator like DMDBHD can lead to polymers with higher molecular weights and narrower molecular weight distributions compared to their monofunctional counterparts under similar conditions.[4] This is attributed to the simultaneous growth of two polymer chains from a single initiator molecule, which can also influence the overall polymerization kinetics.
Performance Under a Magnifying Glass: A Data-Driven Comparison
To provide a clear perspective on the performance of these initiators, the following table summarizes key data from ATRP reactions using DMDBHD and a representative commercial initiator, ethyl 2-bromoisobutyrate (EBiB), for the polymerization of styrene.
| Initiator | Functionality | Monomer | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound (DMDBHD) | Bifunctional | Styrene | 58.2 | 18,145 | 1.08 | [5] |
| Ethyl 2-bromoisobutyrate (EBiB) | Monofunctional | Styrene | 77.9 | 5,270 | 1.29 | [6] |
Table 1: Comparative performance of DMDBHD and EBiB in the ATRP of Styrene. Note that experimental conditions such as temperature, catalyst, and ligand were similar but not identical in the referenced studies.
The data indicates that under the reported conditions, DMDBHD facilitated a well-controlled polymerization of styrene, yielding a polymer with a low polydispersity index (PDI) of 1.08.[5] In a separate study, the monofunctional initiator EBiB also produced polystyrene, with a slightly higher PDI of 1.29.[6] While a direct one-to-one comparison is challenging due to variations in experimental setups, the lower PDI achieved with DMDBHD is consistent with the theoretical advantages of bifunctional initiators in achieving better control over the polymerization process.[4]
The "How-To": Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for conducting ATRP using both this compound and a common commercial initiator.
Protocol 1: ATRP of Styrene using this compound (Bifunctional Initiator)
This protocol is adapted from a procedure for preparing a di-functional polystyrene macroinitiator.[5]
Materials:
-
Styrene (monomer)
-
This compound (DMDBHD) (initiator)[3]
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (internal standard)
-
Tetrahydrofuran (THF)
-
Neutral alumina (B75360)
Procedure:
-
Charge a Schlenk flask with CuBr under a nitrogen atmosphere.
-
After 30 minutes, add styrene, PMDETA, and 0.5 mL of anisole to the flask. The solution will turn light green as the catalyst complex forms.
-
Remove an initial sample to determine the initial monomer-to-internal-standard ratio for conversion tracking.
-
Add this compound (DMDBHD) to the reaction mixture.
-
Place the flask in a thermostated oil bath at 100°C for 11 hours and 10 minutes.
-
To quench the polymerization, remove the flask from the oil bath and dilute the solution with tetrahydrofuran.
-
Purify the polymer by passing the solution through a neutral alumina column.
-
Remove the solvent and remaining monomer under vacuum at 45°C.
Protocol 2: ATRP of Methyl Methacrylate (B99206) using Ethyl 2-bromoisobutyrate (Monofunctional Initiator)
This protocol is a representative procedure for the ATRP of a methacrylate monomer.[6]
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)[3]
-
Copper(I) bromide (CuBr) (catalyst)
-
N-propyl-2-pyridylmethanimine (ligand)
-
Toluene (solvent)
Procedure:
-
Add Cu(I)Br and a dry magnetic stir bar to a dry Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate with three freeze-pump-thaw cycles using nitrogen.
-
Prepare the polymerization solution by adding toluene, MMA, and N-propyl-2-pyridylmethanimine to the flask under a nitrogen atmosphere.
-
Subject the Schlenk tube to three additional freeze-pump-thaw cycles.
-
Heat the flask to 90°C with constant stirring.
-
Once the reaction temperature is reached, add the initiator, ethyl 2-bromoisobutyrate, under nitrogen to start the polymerization.
-
Samples can be taken at intervals to monitor conversion and molecular weight.
-
After the desired time, quench the polymerization by exposing the reaction to air and cooling.
Visualizing the Process: From Mechanism to Workflow
To better understand the underlying processes, the following diagrams illustrate the fundamental ATRP mechanism and a typical experimental workflow.
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: A generalized experimental workflow for conducting an ATRP reaction.
References
- 1. Synthesis and properties of ABA-triblock copolymers from polyester A-blocks and easily degradable polyacetal B-blocks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Polymerizing via ATRP [sigmaaldrich.com]
A Comparative Guide to Polymer Synthesis: Dimethyl 2,6-dibromoheptanedioate vs. Traditional Monomers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polymers with tailored properties is a cornerstone of modern materials science and drug delivery. The choice of initiating or monomeric species is a critical decision that dictates the polymerization pathway, the degree of control over the final polymer structure, and ultimately, the material's performance. This guide provides a comprehensive cost-benefit analysis of using Dimethyl 2,6-dibromoheptanedioate, a bifunctional initiator for controlled radical polymerization, in comparison to traditional diacyl chloride monomers like adipoyl chloride and sebacoyl chloride, which are employed in conventional condensation polymerization.
Executive Summary
This compound serves as a key initiator in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating polymers with precisely controlled molecular weights, low polydispersity, and complex architectures such as block copolymers.[1] This level of control is paramount for applications in drug delivery, nanotechnology, and specialty coatings where uniform polymer characteristics are essential.
In contrast, adipoyl and sebacoyl chloride are workhorse monomers for condensation polymerization, leading to the production of polyamides like Nylon. This method is robust and cost-effective for producing high-molecular-weight polymers for bulk applications such as fibers and engineering plastics.
This guide will delve into a comparative analysis of these two approaches, evaluating them on the basis of cost, the performance of the resulting polymers, and the experimental protocols involved.
At a Glance: Comparison of Polymerization Strategies
| Feature | Controlled Radical Polymerization (using this compound) | Condensation Polymerization (using Adipoyl/Sebacoyl Chloride) |
| Primary Role | Bifunctional Initiator | Monomer |
| Polymerization Type | Atom Transfer Radical Polymerization (ATRP) | Step-growth Condensation |
| Control over MW | High, predetermined by monomer/initiator ratio | Moderate to high, dependent on stoichiometry and reaction conditions |
| Polydispersity Index (PDI) | Low (typically < 1.5) | Higher (typically > 1.5) |
| Polymer Architecture | Linear, block copolymers, star polymers | Primarily linear polymers |
| Typical Applications | Drug delivery, specialty coatings, nanocomposites | Fibers (e.g., Nylon), engineering plastics, films |
Cost-Benefit Analysis
This compound (Controlled Radical Polymerization):
-
Costs:
-
Initiator: Likely to be a higher-cost specialty chemical.
-
Catalyst: Requires a transition metal catalyst (e.g., copper bromide) and a ligand, which adds to the cost and requires removal from the final product.
-
Solvent and Monomer Purity: Often requires purified monomers and solvents to maintain control over the polymerization.
-
-
Benefits:
-
High Performance: Produces polymers with well-defined structures, leading to predictable and reproducible material properties.
-
Advanced Architectures: Enables the synthesis of block copolymers and other complex structures, which can impart unique functionalities.[3][4]
-
Value Proposition: The higher initial cost can be justified for high-value applications where precise control over polymer properties is critical.
-
Adipoyl Chloride and Sebacoyl Chloride (Condensation Polymerization):
-
Costs:
-
Monomers: These are commodity chemicals with readily available pricing, making them a more budget-friendly option for large-scale production.
-
Reaction Conditions: Interfacial polymerization can be carried out at room temperature with relatively simple equipment.
-
-
Benefits:
-
Scalability: The process is well-established and easily scalable for industrial production.
-
Robustness: The polymerization is rapid and leads to high molecular weight polymers suitable for demanding physical applications.
-
Cost-Effectiveness: A lower-cost option for producing strong and durable materials for a wide range of applications.
-
Performance Comparison: Experimental Data
The following tables summarize representative experimental data for polymers synthesized using these different approaches. It is important to note that a direct comparison of mechanical or thermal properties is not always appropriate, as the resulting polymers (e.g., polyacrylates from ATRP vs. polyamides from condensation) have inherently different chemical structures and applications.
Table 1: Polymer Synthesis Initiated by this compound (ATRP)
| Monomer | Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| n-Butyl Acrylate (B77674) | Poly(n-butyl acrylate) | 15,000 - 100,000+ | 1.1 - 1.4 | |
| Styrene | Polystyrene | 10,000 - 50,000+ | 1.1 - 1.3 | |
| Methyl Methacrylate | Poly(methyl methacrylate) | 20,000 - 150,000+ | 1.1 - 1.5 | [5] |
Table 2: Polymer Synthesis via Condensation Polymerization
| Diacyl Chloride | Diamine | Polymer | Molecular Weight (Mn, g/mol ) | Tensile Strength (MPa) |
| Adipoyl Chloride | Hexamethylenediamine (B150038) | Nylon 6,6 | 12,000 - 20,000 | 60 - 80 |
| Sebacoyl Chloride | Hexamethylenediamine | Nylon 6,10 | 15,000 - 25,000 | 55 - 75 |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of n-Butyl Acrylate using this compound
Materials:
-
n-Butyl acrylate (monomer), purified
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a dried Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Add a stir bar and seal the flask with a rubber septum.
-
Purge the flask with nitrogen for 15 minutes.
-
In a separate flask, prepare a solution of n-butyl acrylate (e.g., 10 mmol), this compound (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).
-
Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, transfer the solution to the Schlenk flask containing the CuBr.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by NMR or GPC).
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 2: Interfacial Polymerization of Nylon 6,10
Materials:
-
Sebacoyl chloride
-
Hexamethylenediamine
-
Sodium hydroxide (B78521) (NaOH)
-
Hexane (or other suitable organic solvent)
-
Distilled water
Procedure:
-
Aqueous Phase: Prepare a solution of hexamethylenediamine (e.g., 0.4 M) and NaOH (e.g., 0.4 M) in distilled water.
-
Organic Phase: Prepare a solution of sebacoyl chloride (e.g., 0.2 M) in hexane.
-
Carefully pour the organic phase over the aqueous phase in a beaker, creating two distinct layers.
-
A film of Nylon 6,10 will form at the interface of the two liquids.
-
Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of nylon can be drawn from the interface.
-
The polymer rope can be wound onto a glass rod or a spool.
-
Thoroughly wash the collected polymer with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.
-
Dry the polymer in a low-temperature oven or under vacuum.
Visualizing the Pathways and Workflows
Caption: Comparative reaction pathways for ATRP and condensation polymerization.
Caption: General experimental workflow for laboratory-scale polymer synthesis.
References
- 1. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 2,6-dibromoheptanedioate: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of Dimethyl 2,6-dibromoheptanedioate, ensuring compliance with safety regulations and fostering a secure research environment.
This compound, a brominated organic ester, is classified as a halogenated organic compound.[1] Its disposal requires specific procedures to mitigate potential environmental and health hazards. The primary method for the disposal of halogenated organic waste is through incineration at a regulated hazardous waste facility.[1] Adherence to proper segregation, labeling, and containment protocols is paramount.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This substance is recognized as an irritant to the skin, eyes, and respiratory system. Therefore, appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, must be worn at all times.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Br₂O₄ | |
| Molecular Weight | 346.01 g/mol | |
| Form | Liquid | |
| Density | 1.59 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Segregation:
-
Crucial First Step: Isolate waste this compound from all other waste streams at the point of generation.
-
Designated Container: Collect the waste in a dedicated, properly labeled container specifically for "Halogenated Organic Waste."[1][2] These containers are often color-coded (e.g., green) to prevent accidental mixing.[1]
-
Avoid Contamination: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.[3][4] Incompatible materials can lead to dangerous chemical reactions.[3]
2. Container Selection and Labeling:
-
Container Type: Utilize a compatible container, such as a polyethylene (B3416737) carboy, for collection.[1][3] Avoid metal containers, as halogenated solvents can degrade to form acids that may corrode the metal.[3]
-
Labeling: Immediately upon adding the first volume of waste, affix a "Hazardous Waste" tag to the container.[2] The label must clearly state "this compound" and "Halogenated Organic Waste."[1] Record the volume or mass of the waste added.[1]
3. Storage of Waste:
-
Secure Location: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet.[2][3]
-
Environmental Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[3]
-
Container Integrity: Ensure the container is tightly sealed when not in use to prevent the release of vapors.[2][3]
4. Disposal Request and Pickup:
-
Contact EH&S: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[2]
-
Documentation: Complete any required waste disposal forms, providing an accurate description of the waste.
Emergency Procedures for Spills
In the event of a small spill of this compound that can be cleaned up within 10 minutes by trained personnel, the following steps should be taken:
-
Ensure Safety: Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[3]
-
Containment: Absorb the spill with an inert, dry material.[3]
-
Collection: Place the absorbent material into a sealed bag or container.[3]
-
Disposal: Label the container as hazardous waste and dispose of it according to the procedures outlined above.[3]
For larger spills, evacuate the area and immediately contact your institution's emergency response team.[2]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Dimethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Dimethyl 2,6-dibromoheptanedioate (CAS No. 868-73-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2] | To prevent skin contact which can cause irritation. |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit.[2] | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN14387) filter. In cases of insufficient ventilation, a full-face supplied-air respirator should be used.[2] | To prevent inhalation of vapors or mists that may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow ensures a safe operational environment.
Caption: Workflow for handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure that a properly functioning chemical fume hood is available.[2]
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with contaminated areas.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental and personnel safety.
Waste Disposal Protocol:
-
Waste Segregation:
-
All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips), and reaction byproducts, must be collected in a designated, properly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Do not pour this chemical down the drain.[2]
-
Logical Relationships in PPE Selection
The selection of appropriate PPE is directly correlated with the identified hazards of the chemical.
Caption: Relationship between hazards and required PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
